4-(Trifluoromethyl)benzamidoxime
Description
The exact mass of the compound N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVFLUSIBKAKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-86-8 | |
| Record name | N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22179-86-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidoxime (CAS: 22179-86-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-(Trifluoromethyl)benzamidoxime. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.
Core Properties and Data
This compound is a substituted aromatic compound with the chemical formula C₈H₇F₃N₂O.[1] Its structural and physicochemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 22179-86-8 | [1][2] |
| Molecular Formula | C₈H₇F₃N₂O | [1] |
| Molecular Weight | 204.15 g/mol | [1][2] |
| Melting Point | 125-130 °C (literature) | [2] |
| Appearance | Tan or Cream-white crystalline solid | [3] |
| IUPAC Name | N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | [4] |
| Synonyms | N-Hydroxy-4-(trifluoromethyl)benzamidine, 4-Trifluoromethylbenzamide oxime | [1][5] |
| InChI Key | QCVFLUSIBKAKPC-UHFFFAOYSA-N | [2] |
| SMILES | NC(=NO)C1=CC=C(C=C1)C(F)(F)F | [2] |
Spectroscopic Data Summary
| Spectrum Type | Key Features and Observations |
| ¹H NMR | Expected signals for aromatic protons (in the range of 7-8 ppm), an NH₂ group, and an OH group. The trifluoromethyl group will influence the chemical shifts of the aromatic protons. |
| ¹³C NMR | Expected signals for the trifluoromethyl carbon, aromatic carbons (with splitting due to fluorine coupling), and the amidoxime carbon. The CF₃ signal would be a quartet. |
| FT-IR | Characteristic peaks for N-H, O-H, C=N, and C-F stretching vibrations are expected. |
| Mass Spec. | The molecular ion peak (M+) would be observed at m/z 204. Fragmentation would likely involve the loss of small neutral molecules like H₂O, NH₃, and fragments from the trifluoromethyl group. |
Synthesis and Experimental Protocols
This compound is most commonly synthesized from 4-(trifluoromethyl)benzonitrile. The general reaction involves the addition of hydroxylamine to the nitrile group.
General Synthesis Protocol
This protocol is adapted from established methods for the synthesis of benzamidoximes from benzonitriles.[6][7]
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate or another suitable base
-
Ethanol or a similar protic solvent
-
Water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add sodium carbonate portion-wise to the solution to neutralize the hydrochloride and generate free hydroxylamine.
-
To this solution, add 4-(trifluoromethyl)benzonitrile.
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound as a crystalline solid.
Role in Drug Discovery and Development
This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer.
Synthetic Intermediate for Kinase and PD-L1 Inhibitors
The amidoxime functional group is a versatile handle for constructing heterocyclic systems, which are common scaffolds in drug molecules. Research has shown that derivatives of this compound are being explored as:
-
Kinase Inhibitors: Specifically, derivatives have been synthesized and evaluated as inhibitors of the BRAF V600E mutant kinase, which is a driver in some cancers.[8]
-
PD-1/PD-L1 Inhibitors: Benzamidoxime-containing compounds have been identified as ligands for PD-L1, a key immune checkpoint protein.[9][10][11] Inhibition of the PD-1/PD-L1 interaction can restore anti-tumor immunity.
The following workflow illustrates the role of this compound as a synthetic intermediate.
Inhibition of the Hedgehog Signaling Pathway
While not directly an inhibitor itself, derivatives of this compound have been designed to target the Hedgehog (Hh) signaling pathway.[12] This pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. The diagram below outlines a simplified representation of the Hedgehog signaling pathway and the general point of intervention for inhibitors.
Conclusion
This compound is a chemical compound with significant potential in the field of drug discovery and development. Its value lies primarily in its role as a versatile synthetic intermediate for the creation of novel therapeutic agents, particularly in the area of oncology. Further research into its properties and the biological activities of its derivatives is warranted and holds promise for the development of new treatments for a range of diseases.
References
- 1. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]
- 2. ekwan.github.io [ekwan.github.io]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 7. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidoxime: Molecular Characteristics, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)benzamidoxime is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group and an amidoxime moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed synthesis protocol for this compound. Furthermore, it explores its critical role as a synthetic intermediate in the development of targeted therapies, with a particular focus on the synthesis of Hedgehog signaling pathway inhibitors.
Molecular Structure and Physicochemical Properties
This compound, also known by its IUPAC name N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide, is characterized by a benzene ring substituted with a trifluoromethyl group at the para position and an amidoxime functional group.[1] The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃N₂O | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| CAS Number | 22179-86-8 | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 125-130 °C | [3] |
| SMILES String | NC(=NO)c1ccc(cc1)C(F)(F)F | [3] |
| InChI Key | QCVFLUSIBKAKPC-UHFFFAOYSA-N | [3] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine. The following protocol is a representative procedure based on established methods for the synthesis of benzamidoximes.[4]
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add 4-(trifluoromethyl)benzonitrile (1 equivalent) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution is cooled in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
Dry the purified this compound under vacuum to yield a crystalline solid.
Logical Workflow for Synthesis:
Applications in Drug Discovery: A Precursor to Bioactive Molecules
This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its amidoxime group is particularly useful for constructing oxadiazole rings, a common scaffold in medicinal chemistry.
Synthesis of Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[5] Aberrant activation of this pathway is implicated in the development and progression of several types of cancer.[6] Consequently, inhibitors of the Hh pathway are of significant interest as potential anticancer agents.
Derivatives of this compound have been utilized in the synthesis of potent Hedgehog signaling pathway inhibitors. For example, it can be a starting material for the creation of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group, which have shown promising inhibitory activity against the Hh pathway.[7]
The general mechanism of the Hedgehog signaling pathway and the point of inhibition are illustrated below. In a simplified view, the binding of the Hedgehog ligand (Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and subsequent gene expression.[5] Small molecule inhibitors can target SMO, preventing the downstream activation of the pathway.
References
- 1. This compound | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-(三氟甲基)苄胺肟 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 6. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-(Trifluoromethyl)benzamidoxime from 4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(Trifluoromethyl)benzamidoxime from 4-(trifluoromethyl)benzonitrile. This guide includes detailed experimental protocols, quantitative data, and visualizations to aid in the understanding and replication of this important chemical transformation.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and materials. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The amidoxime functional group is a versatile synthon for the construction of various heterocyclic systems, particularly 1,2,4-oxadiazoles. This guide focuses on the prevalent and efficient method for its synthesis: the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine.
Reaction Scheme
The synthesis of this compound from 4-(trifluoromethyl)benzonitrile is typically achieved through the nucleophilic addition of hydroxylamine to the nitrile functionality. The overall reaction is depicted below:
Caption: General reaction scheme for the synthesis.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.[1]
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Deionized water
-
Methanol (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)benzonitrile (0.2 mol) in ethanol (20 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.4 mol) in deionized water (40 mL).
-
Add the hydroxylamine hydrochloride solution to the solution of 4-(trifluoromethyl)benzonitrile.
-
Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in deionized water (120 mL) to the reaction mixture with continuous stirring.
-
Heat the reaction mixture to 85 °C (358 K) and maintain this temperature for 5 hours with constant stirring.[1]
-
After 5 hours, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to partially remove the water and ethanol.
-
A solid precipitate will form. Filter the suspension to collect the crude product.
-
Wash the collected solid with cold deionized water to remove any remaining inorganic salts.
-
Dry the solid product under vacuum.
-
For further purification, the crude product can be recrystallized from methanol to obtain block-shaped crystals.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-(Trifluoromethyl)benzonitrile | 1.0 equivalent | [1] |
| Hydroxylamine hydrochloride | 2.0 equivalents | [1] |
| Anhydrous sodium carbonate | 2.0 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Ethanol/Water | [1] |
| Temperature | 85 °C (358 K) | [1] |
| Reaction Time | 5 hours | [1] |
| Product Characteristics | ||
| Product Name | This compound | |
| Molecular Formula | C₈H₇F₃N₂O | |
| Molecular Weight | 204.15 g/mol | |
| Melting Point | 125-130 °C | |
| Appearance | White solid / Block-shaped crystals | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The core of this process is a chemical reaction, not a biological signaling pathway. The logical relationship is a straightforward synthetic transformation. The diagram below illustrates the logical progression from starting materials to the final product.
Caption: Logical flow of the synthesis process.
Conclusion
The synthesis of this compound from 4-(trifluoromethyl)benzonitrile via reaction with hydroxylamine is a robust and well-established method. By following the detailed protocols and understanding the quantitative aspects outlined in this guide, researchers can reliably produce this key intermediate for applications in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.
References
Spectroscopic and Synthetic Profile of 4-(Trifluoromethyl)benzamidoxime: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the spectroscopic data and synthetic methodology for 4-(Trifluoromethyl)benzamidoxime, a key intermediate in medicinal chemistry. This guide presents quantitative data in structured tables, details a reliable experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.
Spectroscopic Data
Table 1: NMR Spectroscopic Data of this compound
| ¹H NMR (Proton) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.50 - 7.80 | m | 4H | Ar-H |
| Amine Protons | 5.80 (broad s) | s | 2H | -NH₂ |
| Hydroxyl Proton | 9.70 (broad s) | s | 1H | -OH |
| ¹³C NMR (Carbon) | Chemical Shift (δ ppm) | Assignment | ||
| C=N | ~151 | Amidoxime Carbon | ||
| Aromatic C-CF₃ | ~133 (q) | Quaternary Carbon | ||
| Aromatic CH | 125-129 | Aromatic Carbons | ||
| CF₃ | ~124 (q) | Trifluoromethyl Carbon |
Note: The exact chemical shifts and coupling constants for ¹H and ¹³C NMR can vary depending on the solvent and concentration. The data presented is a representative expectation.
Table 2: IR and MS Spectroscopic Data of this compound
| Spectroscopic Technique | Parameter | Value |
| Infrared (IR) Spectroscopy | N-H stretch | 3400-3500 cm⁻¹ |
| O-H stretch | 3100-3300 cm⁻¹ (broad) | |
| C=N stretch | ~1650 cm⁻¹ | |
| C-F stretch | 1100-1300 cm⁻¹ | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 204.05 |
Note: IR peaks are characteristic absorption bands. The mass spectrometry data corresponds to the molecular weight of the compound (C₈H₇F₃N₂O).[1]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be reliably achieved through the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine. The following protocol is adapted from established general procedures for the synthesis of benzamidoximes.
Reaction Scheme:
Figure 1: Synthetic workflow for this compound.
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (0.75 equivalents) in a mixture of water and ethanol (1:1 v/v).
-
To this solution, add 4-(trifluoromethyl)benzonitrile (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution is extracted three times with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford a white crystalline solid.
Characterization of the Product:
The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Tables 1 and 2. The melting point of the purified product is expected to be in the range of 125-130 °C.[2]
This technical guide provides a foundational understanding of the synthesis and spectroscopic properties of this compound, serving as a valuable resource for its application in research and development.
References
Chemical and physical properties of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide, also known as 4-(trifluoromethyl)benzamidoxime, is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its structural characteristics. While direct experimental data on its biological activity is limited, this guide also touches upon the known activities of structurally related compounds to provide context for future research. All quantitative data is presented in structured tables, and experimental workflows are visualized using logical diagrams.
Chemical and Physical Properties
N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide is a white crystalline solid. Its core structure consists of a benzene ring substituted with a trifluoromethyl group and a hydroxycarboximidamide functional group.
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | [1] |
| Synonyms | This compound, (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide | [1][2] |
| CAS Number | 22179-86-8 | [3] |
| Molecular Formula | C₈H₇F₃N₂O | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=NO)N)C(F)(F)F | [1] |
| InChI Key | QCVFLUSIBKAKPC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 125-130 °C | |
| Solubility | Soluble in methanol. | [2] |
| Physical State | Solid (Block-shaped crystals) | [2] |
Experimental Protocols
Synthesis of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide[2]
This protocol describes the synthesis of the title compound from 4-(trifluoromethyl)benzonitrile and hydroxylamine hydrochloride.
Materials:
-
4-(trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol
-
Deionized water
-
Methanol (for crystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 0.2 mol of 4-(trifluoromethyl)benzonitrile in 20 mL of ethanol.
-
In a separate beaker, prepare a solution of 0.4 mol of hydroxylamine hydrochloride in 40 mL of water.
-
Add the hydroxylamine hydrochloride solution to the solution of 4-(trifluoromethyl)benzonitrile.
-
Slowly add a solution of 0.4 mol of anhydrous sodium carbonate in 120 mL of water to the reaction mixture.
-
Stir the mixture at 358 K (85 °C) for 5 hours.
-
After the reaction is complete, concentrate the mixture under vacuum to reduce the volume of water.
-
Filter the resulting suspension to collect the solid product.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from methanol to obtain block-shaped crystals suitable for X-ray diffraction.
Experimental Workflow:
Caption: Synthesis of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The chemical shifts of the -NH₂ and -OH protons can be broad and their positions variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring, the trifluoromethyl group, and the carboximidamide group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical range of δ 120-140 ppm, and the carbon of the C=NOH group will be further downfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹.
-
C=N stretch: A medium to strong absorption band around 1640-1690 cm⁻¹.
-
C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Crystallographic Data
A single-crystal X-ray diffraction study of (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide has provided detailed structural information.[2]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [5] |
| a (Å) | 9.8706 (8) | [5] |
| b (Å) | 11.2540 (12) | [5] |
| c (Å) | 8.4033 (7) | [5] |
| β (°) ** | 104.61 (2) | [5] |
| Volume (ų) | 903.29 (16) | [5] |
| Z | 4 | [5] |
| Calculated Density (Mg m⁻³) ** | 1.501 | [5] |
The study reveals that in the solid state, the molecule adopts a Z configuration with respect to the C=N bond.[2] The hydroxyimidamide unit is nearly planar. The crystal structure is stabilized by intermolecular O—H···N and N—H···O hydrogen bonds, which form centrosymmetric dimers and zigzag chains.[2]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific experimental data on the biological activity, mechanism of action, and associated signaling pathways for N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. However, the benzamidoxime scaffold is present in various biologically active molecules. For context, related compounds have shown activities such as:
-
Enzyme Inhibition: Some trifluoromethyl-containing compounds have been investigated as inhibitors of enzymes like α-amylase and α-glucosidase.[6][7]
-
Antiproliferative Activity: Benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors with antiproliferative effects on cancer cell lines.[8]
It is important to note that these activities are for structurally related compounds and may not be directly applicable to N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. Further research is required to elucidate the specific biological profile of the title compound.
Logical Relationship of Potential Biological Investigation:
Caption: A logical workflow for investigating the biological activity.
Conclusion
This technical guide has consolidated the available chemical and physical data for N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. A reliable synthesis protocol and detailed crystallographic information provide a solid foundation for researchers. While the biological activity of this specific molecule remains to be thoroughly investigated, the structural motifs present suggest potential for exploration in various therapeutic areas, particularly in enzyme inhibition and antiproliferative studies. The information presented herein serves as a valuable resource to guide future research and development efforts involving this compound.
References
- 1. This compound | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | C8H7F3N2O | CID 5375730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis [mdpi.com]
- 7. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of Trifluoromethyl-Containing Benzamidoximes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and target-binding affinity. Within this context, trifluoromethyl-containing benzamidoximes have emerged as a versatile class of compounds with significant, albeit not yet fully exploited, potential in both agrochemical and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with these compounds. It further details their known biological applications, supported by available quantitative data and experimental protocols, to serve as a foundational resource for researchers in the field.
Introduction: The Significance of the Trifluoromethyl Group and the Amidoxime Moiety
The trifluoromethyl group is a bioisostere of the methyl group, but with a significantly higher electronegativity (Hammett constant σₚ = 0.54), which alters the electronic properties of aromatic systems.[1] Its introduction into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate pKa to optimize target engagement.[2] The first report on the relationship between the trifluoromethyl group and biological activity dates back to 1958, and since then, numerous FDA-approved drugs have incorporated this moiety.[3]
The benzamidoxime functional group, N'-hydroxybenzenecarboximidamide, is a versatile structural motif in medicinal chemistry. It is recognized as a bioisosteric replacement for carboxylic acids and serves as a key pharmacophore in its own right.[4][5] Crucially, amidoximes are extensively utilized as prodrugs for amidines.[6][7][8] Amidines are often potent enzyme inhibitors, particularly of proteases, but their strong basicity leads to protonation at physiological pH, resulting in poor oral bioavailability. The less basic amidoxime can be absorbed more readily and is subsequently reduced in vivo to the active amidine.[6]
The combination of these two functionalities—the trifluoromethyl group and the benzamidoxime moiety—creates a class of compounds with significant potential for fine-tuning the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Discovery and History
The precise first synthesis of a trifluoromethyl-containing benzamidoxime is not prominently documented in readily available literature, suggesting its emergence from the broader development of organofluorine chemistry. The foundational chemistry for their synthesis, however, is well-established. The reaction of nitriles with hydroxylamine to form amidoximes is a classic transformation in organic chemistry, extensively documented in comprehensive resources like the Houben-Weyl Methoden der Organischen Chemie.[9][10]
A key milestone in the documented history of this compound class is its appearance in the patent literature for agrochemical applications. A 1996 patent application (WO 96/19442) describes the synthesis of 2,3-difluoro-6-trifluoromethylbenzamidoxime as a crucial intermediate in the preparation of fungicides.[9] This indicates that by the mid-1990s, trifluoromethyl-containing benzamidoximes were being actively synthesized and utilized, particularly in the crop protection industry. Subsequent patents, such as US6211232B1, further solidified the utility of this compound as a fungicide intermediate and provided detailed synthetic protocols.[9][11]
While the early focus was on agrochemicals, the recognition of amidoximes as effective prodrugs has drawn attention to their potential in pharmaceuticals. Commercially available building blocks such as 4-(trifluoromethyl)benzamidoxime [10][12], 3-(trifluoromethyl)benzamidoxime [13], and 4-(trifluoromethoxy)benzamidoxime [14] are now readily accessible for use in drug discovery programs, often as starting materials for the synthesis of more complex molecules.
Synthesis and Experimental Protocols
The primary and most direct method for the synthesis of trifluoromethyl-containing benzamidoximes is the reaction of a corresponding trifluoromethyl-substituted benzonitrile with hydroxylamine.
General Synthetic Workflow
The overall process can be depicted as a two-step logical flow starting from a trifluoromethyl-substituted benzoic acid, which is a common starting material.
Caption: General workflow for the synthesis of trifluoromethyl-containing benzamidoximes.
Detailed Experimental Protocol: Synthesis of 2,3-Difluoro-6-trifluoromethylbenzamidoxime[11]
This protocol is adapted from the procedure described in patent US6211232B1.
Materials:
-
2,3-Difluoro-6-trifluoromethylbenzonitrile (I″)
-
50% Hydroxylamine aqueous solution
-
Methanol
-
Water
-
Methyl-t-butylether (MTBE)
-
7% Hydrochloric acid
-
28% Sodium hydroxide aqueous solution
Procedure:
-
A mixed solvent of 1.5 L of methanol-water (volume ratio 1:2) is placed in a suitable reaction vessel.
-
99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution is dissolved in the solvent mixture.
-
103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″) is added to the mixed solvent.
-
The reaction mixture is heated to and maintained at 60°C for 7 hours with stirring.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The methanol-water solvent is removed under reduced pressure at approximately 45°C.
-
The residue is extracted with 1.2 L of methyl-t-butylether (MTBE).
-
The organic layer is washed with 120 mL of water.
-
The product is extracted from the organic layer into the aqueous phase by washing with 300 mL of 7% hydrochloric acid, followed by two additional extractions with 150 mL of 7% hydrochloric acid.
-
The acidic aqueous layers are combined and cooled to below 15°C.
-
The solution is neutralized with 170 g of 28% sodium hydroxide aqueous solution.
-
The product is re-extracted into an organic phase with two portions of 300 mL of MTBE.
-
The combined organic layers are washed with 120 mL of water and then concentrated under reduced pressure to yield the target 2,3-difluoro-6-trifluoromethylbenzamidoxime.
Biological Activity and Applications
The applications of trifluoromethyl-containing benzamidoximes span from agrochemicals to potential pharmaceuticals, primarily leveraging their role as stable intermediates or as prodrugs.
Agrochemicals
As previously noted, the most concrete early application of this class of compounds is in the synthesis of fungicides.[3][9][11] The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to enhance potency and stability.[1][15] While specific quantitative data on the fungicidal activity of the final products derived from 2,3-difluoro-6-trifluoromethylbenzamidoxime is proprietary and detailed within patent literature, the consistent use of this intermediate underscores its importance in the field.
Pharmaceutical Applications and the Prodrug Concept
The primary interest in trifluoromethyl-containing benzamidoximes in drug discovery lies in their potential as prodrugs for potent trifluoromethyl-containing benzamidines.[6][8] Amidines are known to inhibit a variety of enzymes, particularly serine proteases such as thrombin and Factor Xa, which are critical targets in anticoagulant therapy.[7][16]
The prodrug strategy involves the in vivo reduction of the N-hydroxy group of the amidoxime to the corresponding amidine. This bioconversion circumvents the poor oral bioavailability of the highly basic amidine group.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Difluoro-6-trifluoromethylbenzamide | CymitQuimica [cymitquimica.com]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 12. 4-(三氟甲基)苄胺肟 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Orally active factor Xa inhibitors: investigation of a novel series of 3-amidinophenylsulfonamide derivatives using an amidoxime prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of 4-(Trifluoromethyl)benzamidoxime: A Review of Available Data
For immediate release:
This technical guide addresses the solubility of 4-(Trifluoromethyl)benzamidoxime, a compound of interest for researchers, scientists, and professionals in drug development. Despite a comprehensive review of scientific literature and chemical databases, quantitative solubility data for this compound in various solvents remains largely unavailable in the public domain. This guide summarizes the currently accessible physicochemical properties of this compound and outlines general experimental protocols for solubility determination, providing a framework for researchers to conduct their own analyses.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃N₂O | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| CAS Number | 22179-86-8 | |
| Melting Point | 125-130 °C | |
| Appearance | White to off-white crystalline powder | |
| InChI Key | QCVFLUSIBKAKPC-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound
Solubility Data
A thorough search of available scientific literature and chemical supplier databases did not yield specific quantitative data on the solubility of this compound in common organic or aqueous solvents. This lack of data highlights a significant gap in the chemical characterization of this compound.
Recommended Experimental Protocol for Solubility Determination
For researchers requiring solubility data, the following established methodologies are recommended for determining the solubility of this compound.
Materials and Methods
-
This compound (high purity)
-
A selection of solvents of interest (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
Experimental Workflow: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility. The general workflow is depicted in the diagram below.
References
Potential Biological Activities of the 4-(Trifluoromethyl)benzamidoxime Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzamidoxime is a fluorinated aromatic amidoxime that, while not extensively studied for its own direct biological effects, serves as a crucial structural motif and synthetic intermediate in the development of novel therapeutic agents. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This technical guide summarizes the known applications of this compound, details the biological activities of its derivatives, and explores the potential therapeutic applications of this chemical core based on the pharmacological profiles of structurally related compounds.
Known Applications and Inferred Potential
Direct pharmacological data for this compound is not abundant in public literature. Its primary documented roles are as a precursor in chemical synthesis and as a reagent in biochemical assays.
Key Synthetic Intermediate for Anticancer Agents
This compound is a key starting material for the synthesis of 1,2,4-oxadiazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. Notably, it is used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which has been identified as a potent inducer of apoptosis in cancer cells.
Reagent in Biochemical Quantification
A structurally similar compound, 4-(Trifluoromethoxy)benzamidoxime, is utilized in a fluorescence derivatization reaction for the selective quantification of urinary cytosine. This highlights the utility of the benzamidoxime functional group in developing sensitive analytical methods.
Quantitative Data Summary of Derivatives and Related Compounds
The following table summarizes the biological activities of compounds derived from or structurally related to this compound, suggesting potential therapeutic avenues for novel compounds incorporating this core structure.
| Compound Class/Derivative | Target/Activity | Cell Line(s) | IC50/EC50 | Reference |
| 1,2,4-Oxadiazole Derivative | Apoptosis Induction | Various Cancer Cells | Not specified | N/A |
| Trifluoromethyl-containing Benzamides | Hedgehog Signaling Pathway Inhibition | NIH 3T3 | 1.44 nM (for compound 13d) | [1] |
| Trifluoromethyl-containing Pyrimidinylamino Benzamides | EGFR Inhibition (Anti-inflammatory) | Peritoneal Macrophages | Low micromolar | [2] |
| Trifluoromethyl-containing Benzamides | Bruton's Tyrosine Kinase (Btk) Inhibition | Not specified | < 10 µM (for patented compounds) | [3] |
| Trifluoromethyl-containing Benzamides | Cholesteryl Ester Transfer Protein (CETP) Inhibition | In vitro assay | 0.75 µM - 4.1 µM (for fluorinated benzamides) | [4] |
Experimental Protocols
Synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole
This protocol outlines a general method for the synthesis of 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid, which can be adapted for the specific synthesis of the aforementioned anticancer agent.
Materials:
-
This compound
-
3-chlorothiophene-2-carbonyl chloride (or the corresponding carboxylic acid)
-
A suitable coupling agent (e.g., EDC/HOBt if starting from the carboxylic acid)
-
An organic base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
Dissolve this compound (1 equivalent) and 3-chlorothiophene-2-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the O-acyl amidoxime intermediate.
-
Dissolve the intermediate in a high-boiling point solvent such as xylene or toluene.
-
Heat the solution to reflux (typically 120-140 °C) for 4-8 hours to induce cyclodehydration.
-
Monitor the formation of the 1,2,4-oxadiazole by TLC.
-
After cooling, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound (e.g., the synthesized 1,2,4-oxadiazole derivative) and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caspase-3/7 Activation Assay
This luminescent or colorimetric assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[6][7]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates (for luminescence)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations of Pathways and Processes
Synthetic Pathway to an Anticancer 1,2,4-Oxadiazole
Caption: Synthesis of a 1,2,4-oxadiazole with anticancer activity.
Simplified Hedgehog Signaling Pathway and Inhibition
Caption: Inhibition of the Hedgehog signaling pathway by SMO antagonists.
Simplified EGFR Signaling and Anti-inflammatory Action
Caption: EGFR inhibition as a mechanism for anti-inflammatory effects.
Conclusion and Future Directions
While this compound has not been extensively profiled as a standalone therapeutic agent, its core structure is of significant interest in medicinal chemistry. Its utility as a synthetic precursor for potent anticancer agents is established. Furthermore, the recurring appearance of the trifluoromethylbenzamide scaffold in inhibitors of key signaling pathways such as Hedgehog, EGFR, and BTK suggests that novel derivatives of this compound could be promising candidates for development in oncology and inflammatory diseases. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to fully elucidate the therapeutic potential of this chemical core.
References
- 1. research.nu.edu.kz [research.nu.edu.kz]
- 2. EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a paramount strategy for optimizing the pharmacological profile of therapeutic candidates.[1] This powerful electron-withdrawing moiety imparts a unique constellation of properties to a parent molecule, profoundly influencing its metabolic stability, lipophilicity, binding affinity, and overall biological activity.[2][3] Its strategic placement within a molecular scaffold can transform a promising lead compound into a viable drug candidate by enhancing its pharmacokinetic and pharmacodynamic characteristics. This technical guide provides a comprehensive overview of the trifluoromethyl group in medicinal chemistry, detailing its fundamental properties, impact on drug design, and practical applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical Properties of the Trifluoromethyl Group
The trifluoromethyl group is characterized by its high electronegativity, which is intermediate between that of fluorine and chlorine, and its significant steric bulk, which is comparable to an ethyl group and larger than a methyl group.[4][5] These intrinsic properties give rise to a number of effects that are highly advantageous in drug design.
Key Physicochemical Parameters
| Property | Value/Description | Impact in Medicinal Chemistry |
| Hansch Lipophilicity Parameter (π) | +0.88[3] | Increases lipophilicity, which can enhance membrane permeability and absorption.[6] |
| van der Waals Radius | ~2.7 Å | Provides steric bulk that can influence binding to target proteins and protect against metabolic degradation. |
| Electronegativity (Pauling Scale of Fluorine) | 3.98 | The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the molecule.[4] |
| C-F Bond Dissociation Energy | ~485 kJ/mol[3] | The exceptional strength of the carbon-fluorine bond confers high metabolic stability.[6] |
Impact of the Trifluoromethyl Group on Drug Properties
The introduction of a trifluoromethyl group can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[7] The high strength of the C-F bond makes the trifluoromethyl group resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[6] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[7] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6]
Table: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs
| Parameter | Molecule with Methyl Group | Molecule with Trifluoromethyl Group | Rationale for Change |
| Metabolic Pathway | Susceptible to oxidation at the methyl group. | Resistant to oxidation at the trifluoromethyl group. | The high bond energy of the C-F bond prevents enzymatic cleavage.[6] |
| Number of Metabolites | Generally higher. | Significantly reduced. | Blocking a primary metabolic site limits the formation of various metabolites.[8] |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[6] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value. |
Modulation of Lipophilicity and pKa
The trifluoromethyl group's contribution to lipophilicity is a nuanced aspect of its utility. While it generally increases lipophilicity, the effect is dependent on its position within the molecule.[9] For instance, trifluorination at the alpha-position to a hydroxyl group significantly enhances lipophilicity, whereas at more distant positions, the effect can be negligible or even lead to increased hydrophilicity.[9]
The strong electron-withdrawing nature of the CF3 group also influences the acidity or basicity (pKa) of nearby functional groups. For example, the introduction of a trifluoromethyl group to an aniline ring significantly decreases the pKa of the anilinium ion, making it more acidic.[10] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement.
Case Studies: Trifluoromethylated Drugs
The transformative impact of the trifluoromethyl group is evident in numerous FDA-approved drugs. Here, we examine two prominent examples: Celecoxib and Fluoxetine.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11] The trifluoromethyl group in Celecoxib is crucial for its high potency and selectivity for COX-2 over COX-1.[11]
Table: Comparative Activity of Celecoxib and its Non-Trifluoromethylated Analog
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| SC-58125 (non-CF3 analog) | >100 | 0.23 | >435 |
Note: While a direct non-CF3 analog with a methyl group is not widely reported with comparable data, SC-58125, which has a methylsulfone group instead of the sulfonamide and lacks the CF3 group, demonstrates the importance of the overall substitution pattern for potency and selectivity. A trifluoromethyl analogue of celecoxib (TFM-C) with a CF3 group on the p-tolyl ring instead of a methyl group showed 205-fold lower COX-2 inhibitory activity, highlighting the specific placement of the CF3 group is critical for its effect.[12]
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine (Prozac) is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI).[13] The trifluoromethyl group on the phenoxy ring of fluoxetine is a key contributor to its efficacy and pharmacokinetic profile.[6] The presence of the CF3 group enhances its lipophilicity, facilitating its passage across the blood-brain barrier.[6]
While a direct non-trifluoromethylated analog of fluoxetine is not a marketed drug, comparison with other antidepressants that lack this group, such as the tricyclic antidepressant desipramine, highlights differences in their pharmacological profiles. Fluoxetine exhibits a longer elimination half-life (1 to 4 days for the parent drug and 7 to 15 days for its active metabolite, norfluoxetine) compared to many other antidepressants.[14][15]
Experimental Protocols
Synthesis of Celecoxib
A common synthetic route to Celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[16]
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in ethanol is prepared in a reaction vessel.
-
4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization to yield Celecoxib.[16]
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[17]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
The COX enzymes are pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The amount of PGE2 produced is quantified using an EIA kit.
-
The IC50 value is calculated from the dose-response curve.[17]
Synthesis of (R)-Fluoxetine
An enantioselective synthesis of (R)-Fluoxetine can be achieved in several steps starting from benzaldehyde.[18]
Key Steps:
-
Asymmetric allylation of benzaldehyde to form a chiral homoallylic alcohol.
-
Oxidative cleavage of the double bond followed by reduction to a diol.
-
Introduction of the amino group via mesylation and reaction with methylamine.
-
Nucleophilic aromatic substitution with 4-chlorobenzotrifluoride to yield (R)-Fluoxetine.[18]
In Vitro Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT).[19]
Materials:
-
Cells expressing human SERT (e.g., JAR cells)
-
[3H]5-HT (radiolabeled serotonin)
-
Test compound (e.g., Fluoxetine)
-
Assay buffer
Procedure:
-
Cells are plated in a microplate and incubated.
-
The cells are washed and pre-incubated with various concentrations of the test compound.
-
[3H]5-HT is added to initiate uptake.
-
After a defined incubation period, the uptake is terminated by washing the cells with a cold buffer.
-
The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
The IC50 value is determined from the dose-response curve.[19]
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms.[20][21]
Materials:
-
Human liver microsomes
-
CYP isoform-specific substrates
-
Test compound
-
LC-MS/MS system
Procedure:
-
The isoform-specific substrate is incubated with human liver microsomes and a range of concentrations of the test compound.
-
The reaction is terminated, and the formation of the specific metabolite is monitored by LC-MS/MS.
-
The reduction in metabolite formation compared to a vehicle control is used to calculate the IC50 value.[21]
Visualizations
Caption: A generalized experimental workflow in drug discovery.
Caption: Simplified signaling pathway of COX-2 inhibition by Celecoxib.
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's armamentarium. Its unique electronic and steric properties provide a powerful means to enhance the metabolic stability, modulate lipophilicity and pKa, and improve the overall pharmacological profile of drug candidates. The successful application of this group in numerous marketed drugs, such as Celecoxib and Fluoxetine, underscores its profound impact on modern drug design. A thorough understanding of the principles governing the effects of trifluoromethylation, coupled with robust synthetic and analytical methodologies, will continue to drive the development of safer and more effective medicines.
References
- 1. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caep.ca [caep.ca]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. journaleras.com [journaleras.com]
- 11. Fluoxetine: a serotonin-specific, second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pKa predictions of some aniline derivatives by ab initio calculations [icc.journals.pnu.ac.ir]
- 13. revvity.com [revvity.com]
- 14. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Pharmacokinetics of SSRI antidepressants: half-life and clinical applicability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN102311355B - Preparation method of rofecoxib - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Preparation method of rofecoxib (2012) | Zhenya Dai | 5 Citations [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. Rofecoxib synthesis - chemicalbook [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidoxime: Core Characterization for Researchers
For Immediate Release
This whitepaper provides a detailed technical overview of 4-(Trifluoromethyl)benzamidoxime, a key chemical intermediate with significant potential in drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document outlines the fundamental chemical and physical properties, spectral analyses, a standard synthesis protocol, and its putative role in relevant biological pathways.
Core Chemical and Physical Properties
This compound, also known as N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide, is a white to off-white crystalline solid.[1] Its core characteristics are summarized in the table below, providing a foundational dataset for its use in research and synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃N₂O | [2][3] |
| Molecular Weight | 204.15 g/mol | [2][3][4] |
| CAS Number | 22179-86-8 | [4] |
| Melting Point | 125-130 °C | [4][5] |
| IUPAC Name | N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | [6] |
| Synonyms | N-Hydroxy-4-(trifluoromethyl)benzamidine, 4-Trifluoromethylbenzamide oxime | [3][6] |
| Appearance | Tan or Cream-white crystalline solid | [1] |
Synthesis Protocol
A widely accepted method for the synthesis of this compound involves the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine. This protocol is adapted from established procedures for the synthesis of benzamidoximes.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water. Add sodium carbonate portion-wise to neutralize the hydrochloride and generate free hydroxylamine.
-
Reaction Initiation: To the freshly prepared hydroxylamine solution, add 4-(trifluoromethyl)benzonitrile.
-
Reaction Conditions: Heat the reaction mixture to reflux or maintain at a constant temperature (e.g., 60°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.
Spectral Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons will likely appear as a set of doublets in the downfield region (around 7.5-8.0 ppm) due to the para-substitution pattern. The amine and hydroxyl protons are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the amidoxime carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show signals in the aromatic region (typically 120-140 ppm), with the carbon attached to the trifluoromethyl group showing a characteristic quartet. The amidoxime carbon (C=N) is expected to resonate further downfield.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides key information about its functional groups.
| Wavenumber Range (cm⁻¹) | Assignment |
| 3400-3500 | N-H stretching vibrations (amine) |
| 3200-3400 | O-H stretching vibration (oxime) |
| ~1650 | C=N stretching vibration (imidoyl) |
| 1100-1400 | C-F stretching vibrations (trifluoromethyl) |
| Aromatic C-H and C=C | Multiple bands in the fingerprint and aromatic regions |
Mass Spectrometry (MS)
Mass spectrometric analysis will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of 204.15 g/mol . Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, or cleavage of the trifluoromethyl group.
Solubility Profile
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Likely soluble |
| Hexanes | Insoluble |
Biological Relevance and Potential Signaling Pathway Involvement
Benzamide and trifluoromethyl-containing aromatic compounds are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets. Notably, several benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway .[4][7][8][9][10][11] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers.
Given the structural similarities of this compound to known Hh pathway inhibitors, it is plausible that this compound could also modulate this signaling cascade, likely by targeting the Smoothened (SMO) receptor.
Putative Inhibition of the Hedgehog Signaling Pathway
Caption: Putative mechanism of this compound in the Hedgehog signaling pathway.
In the canonical "off" state of the Hh pathway, the Patched-1 (PTCH1) receptor inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of the Sonic hedgehog (Shh) ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. It is hypothesized that this compound may act as an antagonist to the SMO receptor, thereby preventing the downstream activation of GLI proteins and inhibiting the pro-tumorigenic effects of an overactive Hh pathway.
Conclusion
This compound is a versatile building block with well-defined chemical and physical properties. This guide provides essential data and protocols to facilitate its use in a research setting. The potential for this compound and its derivatives to modulate key biological pathways, such as the Hedgehog signaling pathway, underscores its importance for further investigation in the field of drug discovery, particularly in oncology. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. This compound 97 22179-86-8 [sigmaaldrich.com]
- 5. This compound 97 22179-86-8 [sigmaaldrich.com]
- 6. This compound | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 10. A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: Synthesis of 1,2,4-Oxadiazoles Using 4-(Trifluoromethyl)benzamidoxime
Introduction
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1] These compounds are recognized as bioisosteres of amides and esters, offering enhanced metabolic stability and improved pharmacokinetic profiles.[2] Consequently, they are integral components of numerous therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[3] The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its derivatives, followed by a cyclodehydration step.[4][5]
This document provides detailed protocols for the synthesis of 1,2,4-oxadiazoles utilizing 4-(Trifluoromethyl)benzamidoxime as a key starting material. The protocols cover classical methods, modern one-pot syntheses at ambient temperature, and rapid microwave-assisted procedures suitable for library generation.
General Reaction Scheme
The synthesis proceeds in two main stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole product.[3][4]
References
Application of 4-(Trifluoromethyl)benzamidoxime in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Note: Direct proteomics applications of 4-(Trifluoromethyl)benzamidoxime are not extensively documented in current scientific literature. The following application notes and protocols are based on the plausible scientific application of its active form, 4-(trifluoromethyl)benzamidine, as a serine hydrolase inhibitor, with Fatty Acid Amide Hydrolase (FAAH) as a representative target. The experimental data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a chemical compound with potential utility in proteomics research, particularly in the study of enzyme inhibitors. Its chemical structure suggests that it can act as a prodrug, being converted in vivo or in situ to its active amidine form, 4-(trifluoromethyl)benzamidine. Amidines are a known class of inhibitors for serine proteases and other serine hydrolases.
One of the most well-studied classes of serine hydrolases in drug discovery is Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition is a therapeutic strategy for pain, inflammation, and anxiety. The trifluoromethylphenyl moiety present in 4-(trifluoromethyl)benzamidine is a common feature in several known FAAH inhibitors.
This document provides a hypothetical application of this compound in proteomics, focusing on the identification and selectivity profiling of its active form against serine hydrolases using Activity-Based Protein Profiling (ABPP).
Proposed Mechanism of Action
This compound is proposed to function as a prodrug that is converted to the active inhibitor, 4-(trifluoromethyl)benzamidine. This active form can then target the active site of serine hydrolases.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical inhibitory potencies (IC50 values) of 4-(trifluoromethyl)benzamidine against a panel of human serine hydrolases, as would be determined by a competitive ABPP assay.
| Target Enzyme | Protein Family | Hypothetical IC50 (nM) |
| FAAH | Amidase | 50 |
| MAGL | Lipase | >10,000 |
| ABHD6 | Lipase | >10,000 |
| LYPLA1 | Thioesterase | >10,000 |
| LYPLA2 | Thioesterase | >10,000 |
| Trypsin | Serine Protease | 5,000 |
| Thrombin | Serine Protease | >10,000 |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Target Identification and Selectivity
This protocol describes how to identify the protein targets of 4-(trifluoromethyl)benzamidine and assess its selectivity across the serine hydrolase family in a cellular proteome.
Materials:
-
Cell line expressing target enzymes (e.g., HEK293T cells overexpressing human FAAH, or a cell line with endogenous FAAH expression)
-
This compound
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine or a clickable probe like FP-alkyne)
-
DMSO (for stock solutions)
-
SDS-PAGE materials and equipment
-
Fluorescence gel scanner
-
For clickable probes: Azide-fluorophore/biotin, CuSO4, TBTA, and sodium ascorbate.
Workflow:
Procedure:
-
Cell Culture and Lysis: Culture cells to ~80-90% confluency. Harvest the cells and prepare a cell lysate by sonication or douncing in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Inhibitor Incubation: Aliquot the proteome to a standardized concentration (e.g., 1 mg/mL). Add varying concentrations of this compound (from a DMSO stock solution) to the aliquots. Include a DMSO-only control. Incubate for 30-60 minutes at room temperature to allow for conversion to the active amidine and binding to targets.
-
Probe Labeling: Add the activity-based probe (e.g., FP-Rhodamine to a final concentration of 1 µM) to each reaction. Incubate for a further 30 minutes at room temperature.
-
Sample Preparation for Gel Electrophoresis: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Gel Imaging: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the molecular weights of known or potential serine hydrolases. A decrease in band intensity in the presence of the inhibitor compared to the DMSO control indicates target engagement. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Target Identification using Click Chemistry and Mass Spectrometry
This protocol is for the specific identification of protein targets using a clickable activity-based probe.
Materials:
-
As in Protocol 1, but using a clickable probe (e.g., FP-alkyne).
-
Azide-biotin conjugate.
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with varying concentrations of SDS).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Trypsin (for in-gel or on-bead digestion).
-
LC-MS/MS system and data analysis software.
Procedure:
-
Proteome Labeling: Perform the inhibitor incubation and probe labeling steps as described in Protocol 1 (steps 1-4), using a clickable probe (e.g., FP-alkyne).
-
Click Chemistry: To conjugate the biotin tag, add CuSO4, TBTA, sodium ascorbate, and azide-biotin to the labeled proteome. Incubate for 1 hour at room temperature.
-
Affinity Purification: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, and finally PBS alone).
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
Peptide Elution and Preparation: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins that were labeled by the probe and competed off by the inhibitor.
Signaling Pathway Context: Endocannabinoid System
The inhibition of FAAH by 4-(trifluoromethyl)benzamidine would lead to an increase in the levels of anandamide, enhancing its signaling through cannabinoid receptors (CB1 and CB2).
Conclusion
While direct experimental data for this compound in proteomics is lacking, its chemical structure strongly suggests its potential as a prodrug for a serine hydrolase inhibitor. The provided hypothetical application and protocols, centered around the well-established technique of Activity-Based Protein Profiling, offer a robust framework for researchers to investigate the proteomic targets and selectivity of this compound. Such studies would be valuable for elucidating its mechanism of action and potential therapeutic applications.
Application Notes and Protocols: 4-(Trifluoromethyl)benzamidoxime in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzamidoxime is a versatile and valuable reagent in modern organic synthesis, primarily serving as a key building block for the construction of various heterocyclic scaffolds. The presence of the trifluoromethyl (CF3) group, a crucial pharmacophore, imparts unique properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make this compound an attractive starting material in drug discovery and agrochemical research. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Application Notes
Synthesis of 1,2,4-Oxadiazoles
The most prominent application of this compound is in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The 1,2,4-oxadiazole moiety is a well-recognized bioisostere for amide and ester functionalities, offering improved pharmacokinetic profiles in drug candidates. The general synthetic strategy involves the acylation of the N'-hydroxy group of the amidoxime followed by a cyclodehydration reaction.
-
Reaction with Acyl Chlorides and Anhydrides: this compound readily reacts with a variety of acyl chlorides and anhydrides in the presence of a base (e.g., pyridine, triethylamine, or potassium carbonate) to form the corresponding O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclization to the 1,2,4-oxadiazole. Microwave-assisted protocols can significantly accelerate this transformation.
-
One-Pot Synthesis with Carboxylic Acids: Efficient one-pot procedures have been developed where this compound is reacted directly with carboxylic acids in the presence of a coupling agent (e.g., EDC·HCl, TBTU) or under superbasic conditions (e.g., NaOH/DMSO) to afford the desired 1,2,4-oxadiazoles in good to excellent yields.[1][2][3] This approach avoids the isolation of the often-unstable O-acyl intermediate.
Precursor for Bioactive Heterocycles
Beyond 1,2,4-oxadiazoles, this compound serves as a precursor for other biologically active heterocyclic systems.[4][5] The amidoxime functionality provides a versatile handle for various cyclization and condensation reactions, leading to a diverse range of molecular architectures for screening in drug discovery programs.[6]
Potential Catalytic Applications
While less common, benzamidoximes have been shown to act as organocatalysts. For instance, benzamidoxime can catalyze the crotylation of aldehydes.[7] This suggests that this compound could potentially be employed in similar catalytic transformations, with the electron-withdrawing CF3 group possibly modulating its catalytic activity and selectivity.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of 1,2,4-oxadiazoles using amidoximes, which are analogous to the expected outcomes with this compound.
Table 1: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Reaction with Acyl Chlorides
| Amidoxime Reactant | Acyl Chloride | Base | Solvent | Reaction Conditions | Yield (%) |
| Aryl Amidoxime | Aryl/Alkyl Acyl Chloride | K2CO3 | Dichloromethane | Room Temperature | 68-95% |
| Aryl Amidoxime | Crotonoyl Chloride | - | THF/DMSO | Reflux | High |
Data extrapolated from general methods for 1,2,4-oxadiazole synthesis.
Table 2: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids
| Amidoxime Reactant | Carboxylic Acid | Coupling Agent/Base | Solvent | Reaction Conditions | Yield (%) |
| Aryl Amidoxime | Aryl/Alkyl Carboxylic Acid | EDC·HCl | Dichloromethane | 0-30 °C, then 110 °C | Good |
| Aryl Amidoxime | Aryl/Alkyl Carboxylic Acid | NaOH | DMSO | Room Temperature | 11-90% |
Data extrapolated from general methods for 1,2,4-oxadiazole synthesis.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole from this compound and Benzoyl Chloride
This protocol is a representative procedure for the synthesis of a 1,2,4-oxadiazole via the reaction of this compound with an acyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq.).
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.
-
Dissolve the crude intermediate in a suitable solvent such as toluene or xylene and heat to reflux for 8-12 hours to effect cyclodehydration. Monitor the cyclization by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 5-phenyl-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: One-Pot Synthesis of 5-Methyl-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole from this compound and Acetic Acid
This protocol describes a one-pot synthesis of a 1,2,4-oxadiazole from this compound and a carboxylic acid, which is a more streamlined approach.[1][3]
Materials:
-
This compound
-
Acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.), acetic acid (1.2 eq.), and a catalytic amount of DMAP in anhydrous dichloromethane (0.3 M) at room temperature, add EDC·HCl (1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then dissolved in a high-boiling point solvent like toluene and heated to reflux to induce cyclodehydration, as described in Protocol 1, step 6. Alternatively, for some substrates, the cyclization may occur in situ during the coupling step.
-
Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 5-methyl-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole.
-
Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
Caption: Synthesis of 1,2,4-oxadiazoles from this compound.
Caption: Experimental workflow for 1,2,4-oxadiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. ijnrd.org [ijnrd.org]
- 7. Benzamidoxime-Mediated Crotylation of Aldehydes using Potassium (Z) and (E)-Crotyltrifluoroborates [scielo.org.mx]
Application Notes and Protocols: 4-(Trifluoromethyl)benzamidoxime as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzamidoxime is a versatile building block in medicinal chemistry, primarily recognized for its role as a prodrug of 4-(trifluoromethyl)benzamidine. Amidoximes are frequently employed to enhance the oral bioavailability of pharmacologically active amidines. Following administration, this compound is metabolically converted to 4-(trifluoromethyl)benzamidine, a potent competitive inhibitor of a class of enzymes known as serine proteases.
Serine proteases, including trypsin, thrombin, plasmin, and complement C1s, play crucial roles in a multitude of physiological and pathological processes such as digestion, blood coagulation, fibrinolysis, and the complement system. The dysregulation of these enzymes is implicated in various diseases, making them attractive targets for therapeutic intervention. The trifluoromethyl group on the benzamidine scaffold significantly influences its inhibitory activity by altering its electronic properties and hydrophobicity.
These application notes provide an overview of the inhibitory profile of 4-(trifluoromethyl)benzamidine, the active form of this compound, against key serine proteases. Detailed protocols for assessing its inhibitory activity are also presented to facilitate its use in research and drug development.
Data Presentation: Inhibitory Activity of Benzamidine Derivatives
QSAR studies have revealed that the inhibition of serine proteases by benzamidine derivatives is influenced by the physicochemical properties of the substituents on the phenyl ring[2][3].
-
For thrombin , inhibitory potency is primarily driven by the hydrophobicity of the substituent[2].
-
For plasmin and complement C1s , both electron-withdrawing effects and hydrophobicity of the substituent enhance inhibitory activity[2].
-
The interaction with trypsin is more complex, being influenced by both molar refractivity and molecular weight[2].
The trifluoromethyl (-CF3) group is a strongly electron-withdrawing and highly hydrophobic substituent. Based on these QSAR principles, it is anticipated that 4-(trifluoromethyl)benzamidine is a potent inhibitor of thrombin, plasmin, C1s, and trypsin. The table below summarizes the known Ki for the parent benzamidine and the expected trend for the 4-trifluoromethyl derivative.
| Enzyme | Substrate | Ki of Benzamidine (µM) | Expected Ki Trend for 4-(Trifluoromethyl)benzamidine | Rationale based on QSAR |
| Trypsin | N/A | 22.2[1] | Lower Ki (Higher Potency) | Increased hydrophobicity and molar refractivity. |
| Thrombin | N/A | - | Lower Ki (Higher Potency) | Increased hydrophobicity[2]. |
| Plasmin | N/A | - | Lower Ki (Higher Potency) | Increased hydrophobicity and electron-withdrawing nature[2]. |
| Complement C1s | N/A | - | Lower Ki (Higher Potency) | Increased hydrophobicity and electron-withdrawing nature[2]. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Serine Protease Inhibition
Serine proteases like thrombin and trypsin can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). Inhibition of these proteases by compounds such as 4-(trifluoromethyl)benzamidine can block this signaling cascade, which is relevant in various physiological and pathological conditions.
Caption: Inhibition of serine protease-mediated PAR signaling.
Experimental Workflow for Determining Inhibitory Activity
The general workflow for determining the inhibitory constant (Ki) of a competitive inhibitor like 4-(trifluoromethyl)benzamidine involves measuring the enzyme's activity at various substrate and inhibitor concentrations.
Caption: General workflow for Ki determination of a competitive inhibitor.
Experimental Protocols
Note: As this compound is a prodrug, the following protocols are designed for its active form, 4-(trifluoromethyl)benzamidine. The amidoxime can be converted to the amidine in situ or prior to the assay, depending on the experimental design.
Protocol 1: Trypsin Inhibition Assay using a Chromogenic Substrate
This protocol describes a method to determine the inhibitory activity of 4-(trifluoromethyl)benzamidine against bovine trypsin using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the chromogenic substrate.
Materials:
-
Bovine Trypsin
-
4-(Trifluoromethyl)benzamidine hydrochloride
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store at -20°C.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of 4-(trifluoromethyl)benzamidine hydrochloride in DMSO.
-
BAPNA Stock Solution: Prepare a 40 mM stock solution of BAPNA in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.
-
-
Assay Protocol:
-
Prepare serial dilutions of the 4-(trifluoromethyl)benzamidine stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well microplate, add 20 µL of each inhibitor dilution or assay buffer (for the uninhibited control).
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of a working solution of trypsin (e.g., 25 µg/mL in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of a working solution of BAPNA (e.g., 1 mM in assay buffer) to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki, perform the assay with multiple substrate concentrations at each inhibitor concentration and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Protocol 2: Thrombin Inhibition Assay using a Chromogenic Substrate
This protocol outlines a method to assess the inhibitory effect of 4-(trifluoromethyl)benzamidine on human thrombin activity using the chromogenic substrate S-2238™.
Materials:
-
Human α-Thrombin
-
4-(Trifluoromethyl)benzamidine hydrochloride
-
Chromogenic Substrate S-2238™ (H-D-Phe-Pip-Arg-pNA)
-
Tris-HCl buffer (50 mM, pH 8.3) containing 100 mM NaCl
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Thrombin Stock Solution: Prepare a 10 NIH units/mL stock solution of human α-thrombin in assay buffer. Store at -80°C.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of 4-(trifluoromethyl)benzamidine hydrochloride in DMSO.
-
S-2238™ Stock Solution: Prepare a 1 mM stock solution of S-2238™ in sterile deionized water.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3.
-
-
Assay Protocol:
-
Prepare serial dilutions of the 4-(trifluoromethyl)benzamidine stock solution in assay buffer to achieve a range of final concentrations.
-
In a 96-well microplate, add 25 µL of each inhibitor dilution or assay buffer (for the control).
-
Add 150 µL of assay buffer to each well.
-
Add 25 µL of a working solution of thrombin (e.g., 0.5 NIH units/mL in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of a working solution of S-2238™ (e.g., 0.2 mM in assay buffer) to each well.
-
Immediately measure the absorbance at 405 nm kinetically for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 and Ki values as described in Protocol 1.
-
Conclusion
This compound serves as an effective prodrug for 4-(trifluoromethyl)benzamidine, a potent inhibitor of serine proteases. The inclusion of the trifluoromethyl group is expected to significantly enhance its inhibitory activity against key enzymes like trypsin, thrombin, plasmin, and C1s. The provided protocols offer a robust framework for researchers to investigate the inhibitory properties of this compound and its derivatives, aiding in the discovery and development of novel therapeutics targeting serine protease-mediated pathologies.
References
- 1. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel 1,2,4-Oxadiazole Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the synthesis of potential anticancer agents derived from 4-(Trifluoromethyl)benzamidoxime. Specifically, it outlines the synthesis of 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole derivatives, a class of compounds that has demonstrated promising cytotoxic activity against various cancer cell lines. Furthermore, standard protocols for in vitro evaluation of these synthesized compounds, including cytotoxicity and apoptosis assays, are presented. Visual representations of the experimental workflow and a potential signaling pathway are included to facilitate a comprehensive understanding of the procedures and mechanisms of action.
Introduction
The trifluoromethyl group is a crucial pharmacophore in modern drug discovery, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. When incorporated into heterocyclic scaffolds such as 1,2,4-oxadiazoles, it can lead to potent biological activities, including anticancer effects. Starting from the readily available this compound, a series of 1,2,4-oxadiazole derivatives can be synthesized and evaluated for their potential as novel cancer therapeutics. These compounds are hypothesized to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative trifluoromethyl-containing oxadiazole derivatives against various human cancer cell lines, as reported in the literature. This data highlights the potential of this class of compounds as anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 2.63 | [1] |
| 4T1 (Breast) | Not Specified | ||
| PC-3 (Prostate) | Not Specified | ||
| Compound B | A549 (Lung) | <0.14 | [2] |
| C6 (Glioblastoma) | 13.04 | [2] | |
| Compound C | NUGC (Gastric) | 0.021 | [3] |
| Compound D | HepG2 (Liver) | 7.21 | [4] |
| HeLa (Cervical) | Not Specified | ||
| SW1116 (Colon) | Not Specified | ||
| BGC823 (Gastric) | Not Specified | ||
| Compound E | K562 (Leukemia) | 2.27 | |
| HL-60 (Leukemia) | 1.42 | ||
| Compound F | T47D (Breast) | 19.40 | [5] |
| PC-3 (Prostate) | 15.7 | [5] | |
| Compound G | CaCo-2 (Colon) | 4.96 | [5] |
| DLD1 (Colorectal) | 0.35 | [5] |
Note: The presented IC50 values are for various trifluoromethyl-substituted oxadiazole derivatives and are intended to be illustrative of the potential of this compound class. The activity of newly synthesized compounds will require experimental determination.
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazoles
This protocol describes a general two-step procedure for the synthesis of 5-aryl-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazoles starting from this compound.
Step 1: Acylation of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture. The reaction may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude O-acyl amidoxime intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
-
Reaction Setup: Dissolve the crude O-acyl amidoxime from the previous step in a high-boiling point solvent such as toluene or xylene in a round-bottom flask fitted with a reflux condenser.
-
Cyclization: Heat the reaction mixture to reflux (typically 110-140 °C) for 8-12 hours. The cyclodehydration can also be promoted by adding a catalytic amount of a dehydrating agent like phosphorus oxychloride (POCl₃) or by microwave irradiation.
-
Reaction Monitoring: Monitor the formation of the 1,2,4-oxadiazole product by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Compound Treatment: Prepare a series of dilutions of the synthesized compounds in culture medium. Add the compound solutions to the wells in triplicate, with final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the synthesized compounds induce apoptosis in cancer cells.
-
Cell Treatment: Treat cells with the synthesized compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death induced by the compound.
Mandatory Visualization
Caption: Experimental workflow for synthesis and in vitro evaluation.
Caption: Potential signaling pathway inhibited by oxadiazole derivatives.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Trifluoromethyl)benzamidoxime in Antiparasitic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant parasitic strains necessitates the urgent development of novel antiparasitic agents. The benzamidoxime scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. This document details the potential application of 4-(Trifluoromethyl)benzamidoxime and its derivatives in the discovery of new treatments for parasitic diseases, with a focus on leishmaniasis and trypanosomiasis. The trifluoromethyl group is a key structural motif in medicinal chemistry, known to enhance metabolic stability and cell permeability of drug candidates. While direct antiparasitic data for this compound is emerging, related benzamidoxime derivatives have shown significant in vitro activity against various parasites.
These application notes provide an overview of the synthesis, proposed mechanisms of action, and protocols for evaluating the antiparasitic potential of compounds based on the this compound scaffold.
Data Presentation
The following tables summarize the in vitro antiparasitic and cytotoxic activities of a series of synthesized benzamidoxime derivatives, demonstrating the potential of this chemical class.
Table 1: In Vitro Antileishmanial Activity of Benzamidoxime Derivatives against Leishmania donovani (promastigotes)
| Compound ID | R | IC50 (µM) ± SD |
| 1 | 4-Fluorophenyl | > 50 |
| 2 | 4-Chlorophenyl | 9.16 ± 1.25 |
| 3 | 4-Bromophenyl | > 50 |
| 4 | 4-Iodophenyl | > 50 |
| 5 | 4-Methoxyphenyl | > 50 |
| Miltefosine | - | 0.35 ± 0.04 |
Table 2: In Vitro Antiplasmodial Activity of Benzamidoxime Derivatives against Plasmodium falciparum (CQ-sensitive strain)
| Compound ID | R | IC50 (µM) ± SD |
| 1 | 4-Fluorophenyl | 2.76 ± 0.34 |
| 2 | 4-Chlorophenyl | > 10 |
| 3 | 4-Bromophenyl | > 10 |
| 4 | 4-Iodophenyl | > 10 |
| 5 | 4-Methoxyphenyl | > 10 |
| Chloroquine | - | 0.02 ± 0.00 |
Table 3: Cytotoxicity of Benzamidoxime Derivatives against Human Cell Line (HepG2)
| Compound ID | R | CC50 (µM) ± SD | Selectivity Index (SI) vs. P. falciparum |
| 1 | 4-Fluorophenyl | > 50 | > 18.1 |
| 2 | 4-Chlorophenyl | > 50 | - |
| 3 | 4-Bromophenyl | > 50 | - |
| 4 | 4-Iodophenyl | > 50 | - |
| 5 | 4-Methoxyphenyl | > 50 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of amidoximes from the corresponding nitriles.
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 4-(Trifluoromethyl)benzonitrile (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Stage)
This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of a test compound against Leishmania promastigotes.
Materials:
-
Leishmania donovani or other relevant Leishmania species promastigotes
-
M199 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Incubator (26°C)
-
Microplate reader (fluorescence)
Procedure:
-
Culture Leishmania promastigotes in M199 medium at 26°C to late logarithmic phase.
-
Prepare serial dilutions of the test compound in the culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the parasite suspension (1 x 10⁶ promastigotes/mL) to each well.
-
Include wells with parasites only (negative control) and a reference drug (e.g., miltefosine) as a positive control.
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the IC₅₀ value by plotting the percentage of parasite inhibition versus the log of the compound concentration using appropriate software.
Protocol 3: In Vitro Antitrypanosomal Activity Assay (Trypanosoma cruzi Amastigote Stage)
This protocol describes the evaluation of test compounds against the intracellular amastigote form of Trypanosoma cruzi.
Materials:
-
Vero cells (or another suitable host cell line)
-
Trypanosoma cruzi trypomastigotes
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compound
-
96-well black, clear-bottom microtiter plates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1.
-
Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.
-
Remove the medium and any non-internalized parasites by washing with PBS.
-
Add fresh medium containing serial dilutions of the test compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei of both host cells and parasites with DAPI.
-
Image the plates using a high-content imaging system.
-
Determine the number of parasites per host cell.
-
Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to the untreated control.
Protocol 4: Cytotoxicity Assay against Mammalian Cells
This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of a compound on a mammalian cell line to assess its selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293, or Vero cells)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Resazurin sodium salt solution
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add resazurin solution and incubate for 4-6 hours.
-
Measure fluorescence as described in Protocol 2.
-
Calculate the CC₅₀ value.
-
Determine the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over the host cells.
Proposed Mechanisms of Action
The precise mechanism of action for this compound against parasites has not been fully elucidated. However, based on the known activities of related amidoxime and amidine compounds, two primary mechanisms are proposed:
-
Prodrug for Amidines: Amidoximes can be bioreduced in vivo to the corresponding amidines. Amidines are known to be DNA minor groove binders, a mechanism that interferes with DNA replication and transcription, ultimately leading to parasite death.[1]
-
Nitric Oxide (NO) Donors: Amidoximes can be oxidized by enzymes such as cytochrome P450 to release nitric oxide (NO).[2] NO is a key molecule in the host's immune response to infection and has direct cytotoxic effects on parasites through the generation of reactive nitrogen species, which can damage parasite DNA, proteins, and lipids.
Conclusion
This compound represents a promising scaffold for the development of novel antiparasitic drugs. The protocols and data presented herein provide a framework for the synthesis and evaluation of its derivatives. Further investigation into the specific antiparasitic spectrum, mechanism of action, and in vivo efficacy of this class of compounds is warranted to fully realize their therapeutic potential. The favorable physicochemical properties imparted by the trifluoromethyl group, combined with the versatile biological activity of the amidoxime moiety, make this an attractive area for further research in the fight against parasitic diseases.
References
Synthesis of 4-(Trifluoromethyl)benzamidoxime Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 4-(Trifluoromethyl)benzamidoxime and its derivatives. Amidoximes are a crucial class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of various heterocyclic systems and as bioisosteres for carboxylic acids and amides. The trifluoromethyl group is a common substituent in pharmacologically active molecules, known to enhance metabolic stability and binding affinity.
Introduction
The conversion of nitriles to amidoximes is a fundamental transformation in organic synthesis. The most prevalent method involves the reaction of a nitrile with hydroxylamine, typically in the presence of a base.[1][2] This protocol details a common and effective procedure for the synthesis of this compound from its corresponding benzonitrile precursor. The methodology can be adapted for the synthesis of various derivatives.
General Reaction Scheme
The synthesis proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The general reaction is depicted below:
References
Application Notes and Protocols for 4-(Trifluoromethyl)benzamidoxime in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 4-(Trifluoromethyl)benzamidoxime (4-TFMBAO) as a fluorogenic reagent in fluorescence-based assays. The primary application highlighted is the selective and sensitive quantification of cytosine, a biomarker for certain metabolic disorders.
Application Note 1: Selective Quantification of Cytosine in Human Urine
Introduction
This compound is a fluorogenic reagent that enables the highly selective and sensitive detection of cytosine. Upon reaction with cytosine under specific conditions, a highly fluorescent product is formed, allowing for quantitative analysis. This method is particularly valuable for the analysis of cytosine levels in biological samples, such as urine, where it can serve as a biomarker for metabolic immunodeficiency.[1] The assay is noted for its high selectivity for cytosine over a wide range of other endogenous biomolecules and is reported to be approximately 50 times more sensitive than conventional fluorescence-based methods.[1]
Principle of the Assay
The assay is based on a derivatization reaction where this compound reacts with cytosine in the presence of potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]), N,N-dimethylformamide (DMF), and potassium hydroxide (KOH) upon heating. This reaction yields a fluorescent product that can be measured using a spectrofluorometer. The fluorescence intensity is directly proportional to the concentration of cytosine in the sample.
Proposed Reaction Mechanism
The precise mechanism for the reaction between this compound and cytosine has not been fully elucidated in the available literature. However, a plausible pathway involves the formation of a fluorescent heterocyclic system. The proposed mechanism is depicted below.
Caption: Proposed reaction of this compound with cytosine.
Data Presentation
The following table summarizes the quantitative data for the fluorescence-based cytosine assay using this compound.
| Parameter | Value | Reference |
| Analyte | Cytosine | [1] |
| Lower Detection Limit | 0.1 µmol/L | [1] |
| Selectivity | High | [1] |
| Sensitivity | ~50x higher than conventional methods | [1] |
Selectivity Profile:
The assay demonstrates high selectivity for cytosine. In a study, 62 compounds, including structurally related biomolecules, were tested, and only cytosine produced a strong fluorescent signal under the optimized reaction conditions.[1] A partial list of non-interfering compounds is provided below.
| Compound Class | Examples of Non-Interfering Compounds |
| Nucleobases | Adenine, Guanine, Thymine, Uracil |
| Nucleosides | Cytidine, Adenosine, Guanosine, Thymidine, Uridine |
| Amino Acids | Alanine, Glycine, Leucine, etc. (19 common amino acids) |
| Other Biomolecules | Creatinine, Urea, Uric Acid, Glucose |
Experimental Protocol
Materials:
-
This compound (4-TFMBAO)
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
N,N-dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Cytosine standard solutions
-
Human urine samples
-
Spectrofluorometer
-
Heating block or water bath
-
Microcentrifuge tubes
Reagent Preparation:
-
4-TFMBAO Solution: Prepare a solution of 4-TFMBAO in DMF. The optimal concentration should be determined based on the expected range of cytosine concentrations.
-
K₃[Fe(CN)₆] Solution: Prepare an aqueous solution of K₃[Fe(CN)₆].
-
KOH Solution: Prepare an aqueous solution of KOH.
Assay Procedure:
-
Sample Preparation: If using urine samples, they can typically be used without pretreatment.[1] For other sample types, appropriate extraction and purification steps may be necessary.
-
Reaction Mixture: In a microcentrifuge tube, mix the sample or cytosine standard with the 4-TFMBAO solution, K₃[Fe(CN)₆] solution, and KOH solution.
-
Incubation: Heat the mixture at 100°C for 20 minutes.[1]
-
Cooling: After incubation, cool the reaction mixture to room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solution using a spectrofluorometer. The optimal excitation and emission wavelengths should be determined experimentally, as they are not specified in the primary literature.
Experimental Workflow
Caption: Workflow for the quantification of cytosine using 4-TFMBAO.
Potential Future Applications
While the primary validated application of this compound is in cytosine quantification, its chemical structure suggests potential for broader applications in fluorescence-based assays. Benzamidoxime derivatives have been explored as reagents for the detection of aldehydes. Future research could investigate the utility of 4-TFMBAO in assays for:
-
Detection of formylated nucleobases: As intermediates in DNA demethylation, their quantification is of significant interest in epigenetics.
-
Quantification of other aldehydes: The reactivity of the amidoxime group could be harnessed for the detection of other biologically relevant aldehydes.
These potential applications would require dedicated research to determine the reaction conditions, selectivity, and sensitivity of 4-TFMBAO for these analytes.
References
4-(Trifluoromethyl)benzamidoxime: A Versatile Building Block for Heterocyclic Compounds in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzamidoxime is a valuable chemical intermediate widely employed in the synthesis of a variety of heterocyclic compounds. The presence of the trifluoromethyl group often imparts unique properties to the final molecules, such as increased metabolic stability, lipophilicity, and enhanced binding affinity to biological targets, making it a desirable moiety in drug design. This document provides detailed application notes and experimental protocols for the use of this compound as a building block for the synthesis of biologically active heterocyclic compounds, with a focus on 1,2,4-oxadiazoles.
I. Synthesis of 1,2,4-Oxadiazoles
The most prominent application of this compound is in the synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazoles. These structures are readily accessible through the condensation of the amidoxime with various carboxylic acid derivatives.
A. Reaction with Acyl Chlorides
A common and efficient method for the synthesis of 1,2,4-oxadiazoles involves the reaction of this compound with acyl chlorides. The reaction typically proceeds via an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the oxadiazole ring.
General Reaction Scheme:
Caption: General synthesis of 1,2,4-oxadiazoles from this compound.
Experimental Protocol 1: Synthesis of 5-substituted-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazoles
This protocol is a general procedure adaptable for various acyl chlorides.
Materials:
-
This compound
-
Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a base such as pyridine or triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux to drive the cyclization. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(4-(trifluoromethyl)phenyl)-5-substituted-1,2,4-oxadiazole.
Data Presentation:
| Entry | Acyl Chloride (R-COCl) | Product (R group) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Phenyl | 75-90 | General Method |
| 2 | Acetyl chloride | Methyl | 70-85 | General Method |
| 3 | Cyclopropanecarbonyl chloride | Cyclopropyl | 72-88 | General Method |
B. Reaction with Carboxylic Acids (In Situ Activation)
Alternatively, 1,2,4-oxadiazoles can be synthesized directly from carboxylic acids by using a coupling agent to activate the carboxylic acid in situ. This method avoids the need to prepare acyl chlorides.
General Reaction Scheme:
Application Notes and Protocols: Mechanism of Action of 4-(Trifluoromethyl)benzamidoxime-Derived Compounds in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse mechanisms of action exhibited by various classes of compounds derived from 4-(trifluoromethyl)benzamidoxime in cancer cells. The content herein details the inhibition of critical signaling pathways, induction of apoptosis, and modulation of the tumor microenvironment. Detailed protocols for key experimental procedures are provided to enable the replication and further investigation of these findings.
Inhibition of the Hedgehog Signaling Pathway
A class of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group has been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in several types of cancer. These compounds have demonstrated inhibitory activity at nanomolar concentrations, surpassing the potency of the established drug vismodegib in some cases.[1]
Data Presentation
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| Derivative 13d | Hedgehog Pathway | Gli-luciferase reporter | 1.44 | NIH 3T3 | [1] |
| Derivative 15h | Hedgehog Pathway | Gli-luciferase reporter | 0.050 | Not Specified |
Experimental Protocols
Protocol 1: Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This protocol describes the measurement of Hedgehog pathway inhibition using a Gli-responsive luciferase reporter assay in NIH 3T3 cells.
Materials:
-
Gli-Luciferase Reporter NIH 3T3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Gli-Luciferase Reporter NIH 3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 2.5 x 10^4 cells in 100 µL of growth medium per well in a 96-well white, clear-bottom plate.
-
Include wells without cells for background luminescence measurement.
-
Incubate at 37°C with 5% CO2 for 16-20 hours, or until cells reach confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate assay medium.
-
Carefully remove the growth medium from the wells.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., vismodegib).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30 hours.
-
-
Luciferase Activity Measurement:
-
Remove the medium from the wells and lyse the cells with 25 µL/well of Passive Lysis Buffer.
-
Transfer 5 µL of the cell lysate to a luminometer-compatible microplate.
-
Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System to measure firefly and Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell number and transfection efficiency.
-
Calculate the IC50 values from the dose-response curves.
-
Visualization
Caption: Inhibition of the Hedgehog signaling pathway by 4-(trifluoromethyl)benzamide derivatives.
Induction of Apoptosis
Derivatives of this compound, particularly 1,2,4-oxadiazoles, have been identified as potent inducers of apoptosis in various cancer cell lines. These compounds trigger programmed cell death through caspase-dependent pathways.
Data Presentation
| Compound Class | Effect | Assay | Cell Lines | Reference |
| 1,2,4-Oxadiazoles | Apoptosis Induction | Caspase-based HTS | Breast and Colorectal Cancer | |
| Trifluoromethyl Ugi adducts | Caspase 3/9 Activation | Not specified | A549 |
Experimental Protocols
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC is detected in the FITC channel (FL1), and PI is detected in the phycoerythrin channel (FL2).
-
Visualization
Caption: Experimental workflow for apoptosis detection.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Certain trifluoromethyl-containing Ugi adducts have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These compounds have shown efficacy against both wild-type and mutant forms of EGFR.
Data Presentation
| Compound | Target | IC50 | Cell Line | Reference |
| Ugi adduct 5 | EGFR (mutant) | 0.19 µM | - | |
| Ugi adduct 5 | EGFR (wild-type) | 2.1 nM | - |
Experimental Protocols
Protocol 4: In Vitro EGFR Kinase Inhibition Assay
This protocol measures the ability of a compound to inhibit the kinase activity of EGFR.
Materials:
-
Recombinant human EGFR
-
Kinase-specific substrate peptide
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer
-
ATP solution
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should be kept below 1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle to the wells of the assay plate.
-
Add 2.5 µL of a solution containing EGFR and the substrate in Kinase Assay Buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
-
Visualization
Caption: Inhibition of EGFR signaling by trifluoromethyl-containing compounds.
Cell Cycle Arrest
Some benzimidazole derivatives containing a trifluoromethyl group have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation. The specific phase of arrest can vary depending on the compound and the cell line.
Experimental Protocols
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
-
Visualization
Caption: Induction of cell cycle arrest by this compound derivatives.
PD-1/PD-L1 Interaction Inhibition
Benzamidoxime derivatives have been identified as ligands for Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein. By binding to PD-L1, these compounds can inhibit its interaction with the PD-1 receptor on T-cells, potentially restoring anti-tumor immunity.
Data Presentation
| Compound | Target | Binding Affinity (Kd) | Assay | pH | Reference |
| VIS1201 | PD-L1 | 45.2 ± 10.6 µM | Microscale Thermophoresis | 6.2 |
Experimental Protocols
Protocol 6: Protein-Ligand Binding Assay (Microscale Thermophoresis - MST)
This protocol measures the binding affinity between a fluorescently labeled protein (PD-L1) and a small molecule ligand.
Materials:
-
Fluorescently labeled PD-L1 protein
-
Test compound (ligand)
-
Assay buffer
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Sample Preparation:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Mix each dilution with a constant concentration of the fluorescently labeled PD-L1 protein.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
-
Capillary Loading:
-
Load the samples into the MST capillaries.
-
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
The instrument applies an infrared laser to create a temperature gradient, and the movement of the fluorescent molecules is monitored.
-
The change in thermophoresis upon ligand binding is measured.
-
-
Data Analysis:
-
Plot the change in thermophoresis as a function of the ligand concentration.
-
Fit the data to a binding model to determine the dissociation constant (Kd).
-
Visualization
Caption: Inhibition of the PD-1/PD-L1 interaction by benzamidoxime derivatives.
References
Troubleshooting & Optimization
Technical Support Center: 4-(Trifluoromethyl)benzamidoxime Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the yield and purity of 4-(Trifluoromethyl)benzamidoxime.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield is a frequent issue stemming from several factors. The most critical to investigate are:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, time, and reagent stoichiometry. Ensure conditions are optimized.
-
Reagent Quality: The purity of the starting material, 4-(Trifluoromethyl)benzonitrile, and the quality of hydroxylamine and the base are crucial.
-
Byproduct Formation: A common issue is the formation of 4-(Trifluoromethyl)benzamide through hydrolysis.
-
Trace Metal Contamination: Trace amounts of metal ions, particularly iron, can significantly decrease yield by promoting side reactions.[1]
Q2: I've detected a significant amount of 4-(Trifluoromethyl)benzamide in my crude product. How can I prevent its formation and remove it?
The formation of the benzamide byproduct occurs when the nitrile undergoes hydrolysis. This can be exacerbated by the presence of water or certain reaction conditions.
-
Prevention:
-
Use anhydrous solvents to minimize water content.
-
Avoid excessively high temperatures or prolonged reaction times, which can promote hydrolysis.
-
The presence of trace iron ions has been shown to noticeably increase the formation of the corresponding benzamide byproduct.[1]
-
-
Removal:
-
Acid-Base Extraction: During the workup, an acidic wash (e.g., with dilute HCl) can be effective. The desired amidoxime is basic and will be protonated and move to the aqueous layer, while the less basic benzamide byproduct remains in the organic layer. The aqueous layer can then be collected, neutralized with a base to precipitate the pure amidoxime, and extracted with an organic solvent.[1]
-
Recrystallization: Recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water or toluene) can effectively separate the amidoxime from the benzamide impurity.
-
Q3: How do I choose the right base and solvent for the reaction?
The choice of base and solvent is critical for driving the reaction efficiently. The most common method involves reacting 4-(Trifluoromethyl)benzonitrile with hydroxylamine hydrochloride, which requires a base to generate the free hydroxylamine nucleophile.
-
Bases:
-
Solvents:
Q4: My yield is still low even after optimizing conditions. What else could be wrong?
If standard troubleshooting fails, consider the impact of trace metal contaminants. Iron ions, even in minute quantities from glassware, stir bars, or reagents, can catalyze side reactions and reduce yield.[1]
-
Solution: Add a chelating agent to the reaction mixture. Agents like o-phenanthroline or 8-hydroxyquinoline can sequester these metal ions, preventing them from interfering with the reaction and leading to a more stable and higher yield.[1] A catalytic amount (e.g., 0.1-1 mol%) relative to the starting nitrile is typically sufficient.[1]
Data Presentation: Impact of Reaction Conditions
The following table summarizes the significant impact of trace metal ions and the mitigating effect of a chelating agent on the synthesis of a structurally similar benzamidoxime, as detailed in patent literature. These results highlight a critical, often overlooked, factor in yield optimization.
| Entry | Key Condition | Amidoxime Yield (%) | Amide Byproduct Yield (%) | Reference |
| 1 | Reaction in glass vessel with added Iron(II) chloride | 62.4 | 22.8 | [1] |
| 2 | Reaction in SUS (steel) vessel (potential Fe source) | 63.2 | 16.6 | [1] |
| 3 | Reaction with added Iron(II) and Chelating Agent | 76.9 | 8.4 | [1] |
Experimental Protocols
Protocol 1: General Synthesis using Hydroxylamine Hydrochloride and Base
This protocol is adapted from established procedures for aromatic amidoxime synthesis.
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 - 2.0 equiv.)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equiv.)
-
Ethanol and Water (e.g., 2:1 v/v mixture)
-
Optional: o-phenanthroline (0.002 equiv.)
Procedure:
-
In a round-bottom flask, dissolve 4-(Trifluoromethyl)benzonitrile (1.0 equiv.) in the ethanol/water solvent mixture.
-
Add hydroxylamine hydrochloride (1.5 equiv.) and the base (e.g., sodium carbonate, 1.5 equiv.) to the solution. If concerned about metal contamination, add the chelating agent at this stage.
-
Heat the reaction mixture to reflux (typically 60-80°C) and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexane as eluent). The product, being more polar, will have a lower Rf value than the starting nitrile.
-
After completion, cool the mixture to room temperature. If using sodium carbonate, a precipitate of inorganic salts may form.
-
Filter off any inorganic solids. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with an organic solvent like ethyl acetate.
-
To purify, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the amidoxime into the aqueous phase.
-
Separate the layers. Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is neutral or slightly basic, at which point the product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
References
- 1. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 2. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 3. Volume # 5(150), September - October 2023 — "Synthesis of fluorine- or chlorine containing n-pyridinyloxy-substituted benzamide oximes" [notes.fluorine1.ru]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)benzamidoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethyl)benzamidoxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine.[1][2] This reaction is typically carried out in a protic solvent like ethanol or methanol, often in the presence of a base to neutralize the hydrochloride salt of hydroxylamine.[1]
Q2: What are the primary challenges and common side reactions in this synthesis?
A2: The principal challenge is the formation of 4-(trifluoromethyl)benzamide as a significant byproduct.[3][4] This occurs through the hydrolysis of either the starting nitrile or the amidoxime product, a reaction that can be catalyzed by trace metal ions.[4] Consequently, achieving a high yield of the desired amidoxime and simplifying the purification process are key concerns.
Q3: How can the formation of the 4-(trifluoromethyl)benzamide byproduct be minimized?
A3: To suppress the formation of the amide byproduct, consider the following strategies:
-
Use of Chelating Agents: The addition of a chelating agent can sequester metal ions that catalyze the hydrolysis to the amide.[4]
-
Control of Reaction Conditions: Avoid prolonged reaction times and excessively high temperatures, as these conditions can favor hydrolysis.[3]
-
Choice of Reagents: Using an aqueous solution of hydroxylamine may reduce reaction times and negate the need for a base, potentially minimizing side reactions.[1]
Q4: What are the recommended purification methods for this compound?
A4: Purification is typically achieved through recrystallization. The choice of solvent is critical for effectively separating the desired amidoxime from the 4-(trifluoromethyl)benzamide byproduct. A solvent system where the amidoxime has high solubility at elevated temperatures and low solubility at room temperature, while the amide byproduct has different solubility characteristics, is ideal. Common purification techniques for similar compounds also include column chromatography.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material persists, consider extending the reaction time or moderately increasing the temperature.- Ensure efficient stirring of the reaction mixture. |
| Degradation of the product. | - Avoid excessively high temperatures and prolonged reaction times. | |
| High Percentage of 4-(Trifluoromethyl)benzamide in the Product | Presence of trace metal ions catalyzing hydrolysis. | - Add a catalytic amount of a chelating agent (e.g., EDTA or o-phenanthroline) to the reaction mixture.[4] |
| Reaction conditions favoring hydrolysis (e.g., excess water, high temperature). | - Use anhydrous solvents if employing hydroxylamine hydrochloride and a base.- Optimize the reaction temperature and time to favor amidoxime formation.[3] | |
| Difficulty in Separating this compound from 4-(Trifluoromethyl)benzamide | Similar polarities of the two compounds. | - For recrystallization, screen various solvent systems to find one that provides good separation. Consider solvent mixtures like ethanol/water.[6]- For column chromatography, use a long column and a shallow solvent gradient to enhance resolution.[3] |
| Reaction Stalls or Does Not Proceed to Completion | Insufficiently activated hydroxylamine. | - If using hydroxylamine hydrochloride, ensure the stoichiometric amount of a suitable base (e.g., sodium carbonate, triethylamine) is used to generate free hydroxylamine.[1] |
| Low reaction temperature. | - While high temperatures can promote side reactions, the reaction may require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on typical procedures for amidoxime synthesis. Optimization may be required.
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate (or another suitable base)
-
Ethanol (95%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(trifluoromethyl)benzonitrile in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the nitrile.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | 43-46 | White to off-white solid |
| This compound | C₈H₇F₃N₂O | 204.15 | 125-130 | White crystalline powder |
| 4-(Trifluoromethyl)benzamide | C₈H₆F₃NO | 189.14 | 169-170[7] | White crystalline powder[8] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Reaction Pathway and Side Reaction
Caption: Synthesis pathway and major side reaction.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
Optimization of reaction conditions for 1,2,4-oxadiazole synthesis from 4-(Trifluoromethyl)benzamidoxime
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of 1,2,4-oxadiazole synthesis, specifically starting from 4-(Trifluoromethyl)benzamidoxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-oxadiazoles from this compound?
A1: The most prevalent methods involve the reaction of this compound with an acylating agent, followed by cyclodehydration.[1] These can be broadly categorized into two main protocols:
-
Two-Stage Protocol: This involves the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which is isolated and then subjected to cyclization, often with the aid of a base or thermal conditions.[2]
-
One-Pot Protocol: This approach combines the acylation and cyclization steps in a single reaction vessel, avoiding the isolation of the intermediate.[2][3] This is often preferred for its efficiency and simplified workflow.
Q2: What types of acylating agents can be used?
A2: A variety of acylating agents are compatible with this synthesis, including:
-
Acyl chlorides[4]
-
Carboxylic anhydrides
-
Carboxylic acids (often requiring an activating agent)[2][3]
-
Esters[3]
The choice of acylating agent can influence reaction conditions and the need for activating agents or catalysts.
Q3: What are the typical bases and solvents employed in this synthesis?
A3: The selection of base and solvent is critical for reaction success.
-
Bases: Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH), particularly in one-pot syntheses with DMSO.[2][3][4] Organic bases such as triethylamine (TEA) or pyridine are also used, especially when acyl chlorides are the acylating agents.
-
Solvents: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used.[1][4] The NaOH/DMSO "superbase" system has been shown to be effective for promoting cyclization at room temperature.[3]
Q4: Can microwave irradiation be used to accelerate the reaction?
A4: Yes, microwave-assisted synthesis is a viable strategy for accelerating the cyclodehydration step.[4] This technique can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[4]
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete acylation of the amidoxime.2. Inefficient cyclodehydration of the O-acylamidoxime intermediate.3. Degradation of starting material or intermediate.4. Inactive activating agent for carboxylic acid coupling. | 1. Ensure stoichiometric or slight excess of the acylating agent. If using a carboxylic acid, use an effective coupling agent like HATU or an activating agent like the Vilsmeier reagent.[2]2. For thermal cyclization, increase the temperature or switch to a higher boiling solvent (e.g., toluene, xylene). For base-mediated cyclization, consider stronger, non-nucleophilic bases like TBAF in THF or a NaOH/DMSO system.[2][5]3. Minimize reaction time and temperature where possible. Ensure anhydrous conditions to prevent hydrolysis.4. Use freshly opened or properly stored coupling/activating agents. |
| Formation of a Major Side Product | 1. Hydrolysis of O-acylamidoxime: The intermediate reverts to the amidoxime and carboxylic acid, especially in the presence of water.2. Boulton-Katritzky Rearrangement: Thermal or acid-catalyzed rearrangement of the 1,2,4-oxadiazole ring to form other heterocycles.3. Formation of Amide Byproduct: The amidoxime nitrogen attacks the acylating agent. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[5]2. Employ milder reaction conditions. Room temperature cyclization using TBAF or NaOH/DMSO can prevent this.[2] Avoid acidic workup conditions if possible.3. This is less common but can occur. Optimizing stoichiometry and reaction temperature may help. |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Formation of polar byproducts (e.g., hydrolyzed intermediate).3. Co-elution of product with byproducts during chromatography. | 1. Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the limiting reagent.2. An aqueous workup can help remove highly polar impurities before chromatography.3. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or final purification step. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficiently forcing cyclization conditions.2. Catalyst deactivation or insufficient loading.3. Steric hindrance from bulky substrates. | 1. Increase reaction temperature or switch to a more potent cyclization agent/base system.[5]2. If using a catalyst (e.g., TBAF), ensure it is not deactivated by moisture.[5] Consider increasing the catalyst loading.3. For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various conditions reported for the synthesis of 1,2,4-oxadiazoles, which can be adapted for this compound.
Table 1: One-Pot Synthesis Conditions
| Amidoxime | Acylating Agent | Base / Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Benzonitriles (general) | Carboxylic Acids | Vilsmeier Reagent / TEA | CH₂Cl₂ | Room Temp | Good | [2] |
| Amidoximes (general) | Esters | NaOH | DMSO | Room Temp | Good-Excellent | [3] |
| Amidoximes (general) | Aldehydes | Graphene Oxide (GO) | Ethanol-Water | 80 °C | ~73% | [1] |
| Aryl Nitriles | Crotonoyl Chloride | Acetic Acid (cat.) | THF/DMSO | Not specified | High | [6] |
Table 2: Two-Stage Synthesis (Cyclization Step)
| Intermediate | Reagent / Condition | Solvent | Temperature | Yield (%) | Reference |
| O-acylamidoxime | TBAF (catalytic) | THF | Room Temp | High | [2] |
| O-acylamidoxime | Silica Gel Support | Microwave | N/A (solid phase) | 50-79% | [4] |
| O-acylamidoxime | Heat (reflux) | Pyridine or Toluene | Reflux | Variable | General Knowledge |
Experimental Protocols
Protocol: One-Pot Synthesis of 3-(4-(Trifluoromethyl)phenyl)-5-aryl-1,2,4-oxadiazole
This protocol is adapted from a general method for one-pot synthesis.[2]
Materials:
-
This compound
-
Substituted Carboxylic Acid
-
Vilsmeier Reagent (Oxalyl chloride in DMF)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of the desired carboxylic acid (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C under a nitrogen atmosphere, add the Vilsmeier reagent (1.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture, followed by the dropwise addition of triethylamine (2.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,2,4-oxadiazole.
Visualizations
General Workflow for 1,2,4-Oxadiazole Synthesis
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 4-(Trifluoromethyl)benzamidoxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(Trifluoromethyl)benzamidoxime. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: How do I choose the best solvent for recrystallization?
A2: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. This differential solubility allows for the compound to dissolve when heated and crystallize upon cooling, leaving impurities behind in the solvent. It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.
Q3: What are some suitable solvent systems for the column chromatography of this compound?
A3: For amidoxime derivatives, mixtures of a non-polar and a polar solvent are typically effective. Common mobile phases for silica gel column chromatography include gradients of ethyl acetate in n-hexane or petroleum ether.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q4: What are the potential stability issues with this compound during purification?
A4: Some amidoxime derivatives can be sensitive to prolonged exposure to heat or acidic/basic conditions. It is advisable to use neutral stationary phases for chromatography if instability is suspected. Additionally, minimizing the time the compound is in a heated solution during recrystallization can help prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize crystallization. - Reduce the amount of solvent used to dissolve the compound initially. - Consider using a different solvent or a solvent/anti-solvent system. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. - Use a slight excess of hot solvent to ensure the compound remains dissolved. | |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | - Choose a lower-boiling point solvent for recrystallization. |
| Presence of impurities that are inhibiting crystallization. | - Attempt to purify a small sample by column chromatography first to remove the interfering impurities. - Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. | |
| Product is Impure After Recrystallization | Inefficient removal of impurities. | - Ensure slow cooling of the solution to allow for the formation of pure crystals. Rapid cooling can trap impurities. - Wash the collected crystals with a small amount of ice-cold solvent. - A second recrystallization may be necessary. |
| Co-crystallization with an impurity. | - If the impurity has a similar structure, a different purification method like column chromatography may be required. | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | - If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). - If the compound does not move from the baseline (low Rf), increase the polarity of the mobile phase. |
| Column overloading. | - Use an appropriate ratio of crude material to the stationary phase (typically 1:30 to 1:100 by weight). | |
| Channeling or cracking of the stationary phase. | - Ensure the column is packed uniformly without any air bubbles. | |
| Product Degradation on the Column | The compound is sensitive to the stationary phase. | - Consider using a different stationary phase, such as neutral alumina instead of silica gel. - Elute the compound as quickly as possible without sacrificing separation. |
Quantitative Data Summary
The optimal purification conditions for this compound should be determined empirically. The following tables are provided as templates for researchers to record and compare their experimental results.
Table 1: Recrystallization Solvent Screening
| Solvent System (Ratio) | Volume of Solvent (mL) / g of Crude | Appearance of Crystals | Yield (%) | Purity (e.g., by HPLC, NMR) |
| Example: Ethanol/Water (1:1) | 15 | White needles | 85 | 99.2% |
Table 2: Column Chromatography Mobile Phase Optimization
| Mobile Phase (Ratio) | Rf Value (TLC) | Separation Quality | Yield (%) | Purity (e.g., by HPLC, NMR) |
| Example: Hexane/Ethyl Acetate (3:1) | 0.35 | Good separation from impurities | 75 | 99.5% |
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography Protocol
-
TLC Analysis: Determine the optimal mobile phase by running thin-layer chromatography (TLC) of the crude material in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound of interest.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Stability issues and storage conditions for 4-(Trifluoromethyl)benzamidoxime
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-(Trifluoromethyl)benzamidoxime, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture. Ideal storage is at 2-8°C.
Q2: Is this compound sensitive to light?
A2: Yes, aromatic compounds containing a trifluoromethyl group can be susceptible to photodegradation.[1][2] It is recommended to store the compound in an amber vial or a light-blocking container to minimize exposure to UV and visible light.
Q3: What are the potential degradation pathways for this compound?
A3: The primary potential degradation pathways are hydrolysis of the amidoxime group and photodegradation of the trifluoromethylphenyl moiety. Hydrolysis is typically catalyzed by acidic conditions, while photodegradation can be initiated by exposure to light.[1][2]
Q4: Can I store solutions of this compound?
A4: Solutions of this compound are generally less stable than the solid compound. If storage of a solution is necessary, it should be for a short period at 2-8°C and protected from light. The stability in solution will depend on the solvent and pH. It is advisable to prepare solutions fresh before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (cool, dry, dark). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your stock material using a suitable analytical method (e.g., HPLC, NMR). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. The primary degradation product from hydrolysis is likely 4-(Trifluoromethyl)benzoic acid. 2. Photodegradation may result in the formation of trifluoroacetic acid and other related species.[1][2] 3. Compare the chromatogram of a freshly prepared solution with that of the aged or problematic solution to identify new peaks. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Absorption of moisture or degradation. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. If the appearance has changed significantly, it is recommended to re-analyze the compound for purity before use. |
Stability and Storage Summary
| Condition | Potential Effect on Stability | Recommended Storage & Handling |
| Temperature | Elevated temperatures can accelerate degradation. | Store in a cool environment, ideally at 2-8°C. Avoid exposure to high heat. |
| Light | Exposure to UV and visible light can induce photodegradation.[1][2] | Store in a light-protecting container (e.g., amber vial). |
| Moisture/Humidity | Moisture can facilitate hydrolysis of the amidoxime group. | Store in a tightly sealed container in a dry place. Use of a desiccator is recommended for long-term storage. |
| pH (in solution) | Acidic conditions can catalyze the hydrolysis of the amidoxime to the corresponding carboxylic acid. | Maintain neutral or slightly basic pH for solutions if possible. Prepare acidic solutions fresh and use them promptly. |
| Oxidizing Agents | Strong oxidizing agents can potentially react with the amidoxime group. | Avoid storage near strong oxidizing agents. |
Experimental Protocols
Protocol for Assessing the Stability of this compound (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide (NaOH).
-
Keep the mixture at room temperature for a defined period.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and a 3% hydrogen peroxide (H₂O₂) solution.
-
Keep the mixture at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a controlled temperature oven (e.g., 70°C).
-
For solutions, incubate the stock solution at an elevated temperature (e.g., 60°C).
-
At specified time points, withdraw a sample, cool to room temperature, and prepare for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photochemically transparent container to a light source (e.g., a UV lamp at 254 nm or a xenon lamp simulating sunlight).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw an aliquot from both the exposed and control samples for analysis.
-
3. Analytical Method:
-
Use a stability-indicating HPLC method with a UV detector. A reverse-phase C18 column is often suitable.
-
The mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Troubleshooting low conversion rates in 4-(Trifluoromethyl)benzamidoxime reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(Trifluoromethyl)benzamidoxime. The following information is designed to help diagnose and resolve issues leading to low conversion rates and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound has a low conversion rate. What are the common causes?
A1: Low conversion rates in this reaction are frequently attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reaction Temperature: The reaction temperature may be too low. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Optimization of the temperature is crucial.
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.
-
Reagent Quality: The purity of the starting materials, particularly the 4-(Trifluoromethyl)benzonitrile and hydroxylamine, is critical. Impurities can interfere with the reaction.
-
Presence of Water: While some protocols use aqueous solutions of hydroxylamine, excess water can promote the hydrolysis of the nitrile to the corresponding amide, a common byproduct.
Q2: I am observing a significant amount of 4-(Trifluoromethyl)benzamide as a byproduct. Why is this happening and how can I minimize it?
A2: The formation of 4-(Trifluoromethyl)benzamide is a known side reaction in the synthesis of this compound. The electron-withdrawing nature of the trifluoromethyl group makes the nitrile carbon more susceptible to nucleophilic attack, and under certain conditions, this can lead to the formation of the amide instead of the desired amidoxime.[1][2] Here are the primary reasons and solutions:
-
Reaction Conditions: The choice of solvent and base can significantly influence the product distribution. Reactions in anhydrous methanol have been reported to lead to substantial amide formation.[1][2] Using a mixed solvent system, such as methanol-water, can sometimes favor the amidoxime.
-
Metal Ion Contamination: The presence of even trace amounts of metal ions, such as iron, can catalyze the formation of the amide byproduct, leading to a significant decrease in the yield of the desired benzamidoxime.[3]
-
Solution: The use of a chelating agent, such as o-phenanthroline, can sequester these metal ions and significantly improve the yield of the amidoxime while reducing amide formation.[3] It is also recommended to use high-purity reagents and solvents, and to ensure reaction vessels are thoroughly cleaned to avoid metal contamination.
-
Q3: What is the optimal base to use for this reaction?
A3: The choice of base is crucial for the in-situ generation of free hydroxylamine from its hydrochloride salt. Common bases include sodium carbonate, potassium carbonate, and triethylamine. The selection of the base can impact the reaction rate and selectivity. It is important to use a stoichiometric amount of base relative to the hydroxylamine hydrochloride. An excess of a strong base may lead to undesired side reactions.
Q4: How can I effectively purify this compound from the unreacted nitrile and the amide byproduct?
A4: Purification can be challenging due to the similar polarities of the desired product and the amide byproduct.
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be determined empirically, but mixtures of ethanol and water or ethyl acetate and hexanes are good starting points.
-
Column Chromatography: Silica gel chromatography can also be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Careful optimization of the solvent system is necessary to achieve good separation.
Data Presentation: Impact of Reaction Conditions on Product Yield
The following table summarizes the impact of different reaction conditions on the yield of the desired amidoxime and the formation of the amide byproduct, based on data from the synthesis of a structurally similar compound, 2,3-difluoro-6-trifluoromethylbenzamidoxime.[3]
| Reaction Condition | Starting Material | Solvent | Additive | Reaction Time (hours) | Amidoxime Yield (%) | Amide Byproduct Yield (%) |
| Example 1 | 2,3-difluoro-6-trifluoromethylbenzonitrile | Methanol/Water (1:2) | o-phenanthroline | 7 | 78.9 | 9.0 |
| Comparative Example 1 | 2,3-difluoro-6-trifluoromethylbenzonitrile | Methanol/Water (1:2) | Iron(II) chloride | 6 | 62.4 | 22.8 |
| Comparative Example 2 | 2,3-difluoro-6-trifluoromethylbenzonitrile | Methanol/Water (1:2) | None | 7 | 63.2 | 16.6 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for amidoxime synthesis. Researchers should optimize the conditions for their specific requirements.
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol or a Methanol/Water mixture
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Trifluoromethyl)benzonitrile (1 equivalent) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 - 2 equivalents) and sodium carbonate (1 - 1.5 equivalents) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine and sodium carbonate to the solution of the nitrile.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Scheme and Byproduct Formation
Caption: Reaction pathways for the synthesis of this compound.
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
References
Side reactions to avoid during the synthesis of 4-(Trifluoromethyl)benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(Trifluoromethyl)benzamidoxime. Our aim is to help you optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common and direct method is the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine. Typically, hydroxylamine hydrochloride is used in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol. The base is essential to liberate the free hydroxylamine, which then acts as the nucleophile, attacking the nitrile carbon.
Q2: What are the most common side reactions to be aware of?
A2: The primary side reactions include the formation of 4-(trifluoromethyl)benzamide through hydrolysis, and the cyclization of the desired amidoxime product into a 1,2,4-oxadiazole derivative. Incomplete conversion of the starting material, 4-(trifluoromethyl)benzonitrile, is also a common issue.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the 4-(trifluoromethyl)benzonitrile starting material, you can observe the consumption of the less polar nitrile and the appearance of the more polar amidoxime product. A typical eluent system for this analysis is a mixture of ethyl acetate and hexane.
Q4: What are the recommended purification techniques for this compound?
A4: The two primary methods for purification are recrystallization and column chromatography. For recrystallization, a solvent system in which the amidoxime has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Column chromatography using silica gel with a gradient of ethyl acetate in hexane is also a highly effective method for separating the product from impurities.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive hydroxylamine hydrochloride.2. Insufficient base to neutralize hydroxylamine hydrochloride.3. Low reaction temperature. | 1. Use a fresh, unopened container of hydroxylamine hydrochloride.2. Ensure at least a stoichiometric amount of a suitable base (e.g., sodium carbonate, triethylamine) is used.3. Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., ethanol). |
| Significant Formation of 4-(Trifluoromethyl)benzamide | 1. Presence of excess water in the reaction mixture.2. Prolonged reaction times at elevated temperatures. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried.2. Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed. |
| Presence of 1,2,4-Oxadiazole Byproducts | 1. Reaction temperature is too high.2. Presence of activating agents (e.g., acylating agents) or certain bases. | 1. Maintain a moderate reaction temperature and avoid excessive heating.2. Avoid the use of activating agents if not necessary for the primary reaction. A mild base like sodium carbonate is less likely to promote cyclization than stronger bases. |
| Incomplete Consumption of Starting Material | 1. Insufficient reaction time.2. Poor solubility of 4-(trifluoromethyl)benzonitrile.3. Insufficient equivalents of hydroxylamine. | 1. Extend the reaction time, continuing to monitor by TLC.2. If solubility is an issue, consider a co-solvent system.3. Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents). |
Quantitative Data on Side Product Formation
The following table, adapted from data for a similar synthesis of a fluorinated benzamidoxime, illustrates the impact of reaction conditions on the formation of the corresponding benzamide byproduct.
| Reaction Conditions | Yield of Desired Benzamidoxime (%) | Yield of Benzamide Byproduct (%) |
| 60°C, 6 hours | 62.4 | 22.8 |
| 60°C, 7 hours | 78.9 | 9.0 |
| 60°C, 9 hours | 80.3 | 4.5 |
Data adapted from a patent for a similar benzamidoxime synthesis. This data is for illustrative purposes to show the trend of byproduct formation over time.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate (anhydrous)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by anhydrous sodium carbonate (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC, using a 1:1 mixture of ethyl acetate and hexane as the eluent, until the starting nitrile spot is no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.
Visualizing the Synthesis and Side Reactions
The following diagrams illustrate the primary synthesis pathway and the formation of the major side products.
Technical Support Center: Purification of 4-(Trifluoromethyl)benzamidoxime Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-(Trifluoromethyl)benzamidoxime derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound and its derivatives.
Issue 1: Presence of a Major Impurity with a Similar Polarity
Q: After my synthesis, I observe a significant impurity in my crude product that is difficult to separate by column chromatography. What is this impurity likely to be and how can I remove it?
A: A common byproduct in the synthesis of benzamidoxime derivatives from the corresponding benzonitrile is the hydrolysis of the amidoxime to the corresponding benzamide. In the case of this compound, this impurity would be 4-(Trifluoromethyl)benzamide. This byproduct often has a similar polarity to the desired product, making separation by standard chromatography challenging.
Recommended Solutions:
-
Careful Column Chromatography: While challenging, separation is often achievable with an optimized chromatographic method.
-
Recrystallization: This is often the most effective method for removing the benzamide impurity.
Experimental Protocol: Column Chromatography for Removing 4-(Trifluoromethyl)benzamide
A gradient elution can effectively separate the desired amidoxime from the benzamide byproduct.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of Hexane and Ethyl Acetate is recommended. |
| Elution Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to 1:1 or higher. |
| Monitoring | Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure fractions. An ideal Rf value for the target compound is typically between 0.2 and 0.4 in the chosen eluent system for good separation.[1] |
Issue 2: Low Yield After Purification
Q: I am experiencing a low recovery of my this compound derivative after purification. What are the potential causes and how can I improve my yield?
A: Low recovery can stem from several factors, from the purification method itself to the inherent properties of your specific derivative.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Product Loss During Recrystallization | - Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve your compound.[2] - Washing with Room Temperature Solvent: Washing the crystals with solvent that is not ice-cold will redissolve some of your product. Always use ice-cold solvent for washing. |
| Product Loss During Column Chromatography | - Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it is not polar enough, your compound may not elute from the column at all. Optimize the solvent system using TLC first. - Column Overloading: Exceeding the capacity of your column can lead to poor separation and loss of product. A general rule of thumb is a 20:1 to 100:1 ratio of stationary phase weight to crude product weight.[1] |
| Incomplete Reaction | If the synthesis of the amidoxime is not complete, the yield will naturally be low. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. |
Issue 3: Oiling Out During Recrystallization
Q: When I try to recrystallize my this compound derivative, it separates as an oil instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high for ordered crystal lattice formation.[3]
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[2]
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.[4]
-
Change the Solvent System: The solubility properties of your compound in the chosen solvent may not be ideal. Experiment with different solvent systems. A good approach is to use a solvent in which the compound is soluble and add an anti-solvent in which it is insoluble dropwise at an elevated temperature until the solution becomes cloudy, then allow it to cool.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization.[4] Adding a small seed crystal of the pure compound can also initiate crystal growth.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose recrystallization solvents for this compound derivatives?
A1: The polarity of this compound suggests that polar protic and aprotic solvents are good starting points. A solvent screen is the best approach to identify the ideal solvent or solvent system for your specific derivative.
Table of Suggested Solvents for Recrystallization Screening:
| Solvent/System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol, and water can be used as an anti-solvent to induce crystallization upon cooling. |
| Isopropanol | A slightly less polar alcohol that can provide good differential solubility. |
| Ethyl Acetate/Hexane | A common mixed solvent system that allows for fine-tuning of polarity. |
| Toluene | For less polar derivatives, aromatic solvents can sometimes yield high-quality crystals. |
| Acetonitrile | A polar aprotic solvent that can be effective for polar molecules. |
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of your crude compound into several test tubes.
-
To each tube, add a different solvent dropwise while heating until the solid just dissolves.
-
Allow the tubes to cool to room temperature, and then place them in an ice bath.
-
Observe which solvent provides the best crystal formation and yield.
Q2: How can I identify common impurities in my this compound product?
A2: The most common impurities are unreacted starting material (4-(Trifluoromethyl)benzonitrile) and the hydrolysis product (4-(Trifluoromethyl)benzamide). These can be identified using analytical techniques.
Analytical Methods for Impurity Identification:
| Technique | Expected Observations |
| ¹H NMR | Compare the spectrum of your product to a known spectrum of the pure compound. Look for characteristic peaks of the nitrile and amide byproducts. A compilation of NMR chemical shifts for common laboratory solvents and impurities can be useful for identifying unexpected signals.[5] |
| LC-MS | This technique can separate the components of your mixture and provide their mass-to-charge ratios, allowing for the identification of the desired product and impurities based on their molecular weights. |
| Melting Point | A broad melting point range or a melting point that is lower than the literature value (125-130 °C for this compound) indicates the presence of impurities. |
Q3: What is the general workflow for purifying a crude this compound derivative?
A3: A typical purification workflow involves an initial assessment of purity followed by one or more purification steps.
Caption: A general workflow for the purification of this compound derivatives.
Q4: I am having trouble with the column chromatography separation. What can I do?
A4: If you are experiencing poor separation, consider the following troubleshooting steps.
Caption: A decision tree for troubleshooting column chromatography issues.
References
Overcoming solubility problems with 4-(Trifluoromethyl)benzamidoxime in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 4-(Trifluoromethyl)benzamidoxime in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic compound and, like many molecules containing a trifluoromethyl group, it exhibits low solubility in aqueous solutions. It is generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem. Key strategies include slowing the rate of addition, vigorous mixing, and considering the use of co-solvents.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution in anhydrous DMSO is provided in the "Experimental Protocols" section. It is crucial to use an anhydrous solvent to prevent the introduction of water, which can lower the solubility of the compound.
Q4: Are there any alternative solvents I can use if my experiment is sensitive to DMSO?
A4: While DMSO is the most common solvent for such compounds, other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be considered. However, the compatibility of these solvents with your specific assay must be validated. For cell-based assays, it is important to keep the final solvent concentration low, typically below 1%, to avoid cellular toxicity.[1]
Solubility Data
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions.[2][3] |
| Ethanol | Moderate to Low | May be used as a co-solvent.[2] |
| Methanol | Moderate to Low | Similar to ethanol, can be considered as a co-solvent. |
| Water | Very Low / Insoluble | Direct dissolution in aqueous buffers is not recommended.[3] |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Prone to precipitation when diluted from a stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid, MW: 204.15 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Adding Solvent: Transfer the powder to a sterile vial. Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Tightly cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid high temperatures which may cause degradation.[2]
-
Visual Inspection: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]
Troubleshooting Guides
Guide 1: Overcoming Precipitation During Dilution into Aqueous Buffers
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions.
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Detailed Steps:
-
Verify Stock Solution Integrity: Before dilution, ensure your stock solution in DMSO is completely clear and free of any precipitate. If not, re-prepare the stock solution following Protocol 1.
-
Optimize Dilution Technique: The method of dilution is critical. Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock to the aqueous buffer. Do this slowly, drop-by-drop, while vigorously vortexing or stirring the aqueous buffer.[2] This rapid mixing helps to prevent localized high concentrations of the compound that can trigger precipitation.
-
Evaluate Final Concentration: If precipitation persists, the desired final concentration may exceed the compound's solubility limit in the final solvent mixture. Try preparing a working solution at a lower concentration.
-
Consider Co-solvents: If your experimental system allows, incorporating a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) into your aqueous buffer can increase the overall solubility.[2]
-
pH Adjustment: The solubility of some compounds can be pH-dependent. If this compound has ionizable groups, adjusting the pH of the aqueous buffer might improve its solubility.
-
Temperature Control: Ensure that both the stock solution and the aqueous buffer are at the same temperature before mixing. Temperature fluctuations can affect solubility.[2]
Guide 2: General Experimental Workflow for Using this compound
This diagram illustrates a typical workflow for incorporating this compound into a biological assay, highlighting key points to consider for maintaining solubility.
Caption: Recommended experimental workflow for using the compound.
References
Refinement of analytical methods for 4-(Trifluoromethyl)benzamidoxime characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of 4-(Trifluoromethyl)benzamidoxime. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for method development. Key properties are summarized in the table below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃N₂O | [2] |
| Molecular Weight | 204.15 g/mol | [1][2] |
| Exact Mass | 204.05104734 Da | [2] |
| CAS Number | 22179-86-8 | [1] |
| Appearance | Solid | |
| Melting Point | 125-130 °C | [1] |
Q2: What is the recommended solvent for preparing stock solutions of this compound for analysis?
A2: For reverse-phase HPLC, it is recommended to dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase to prevent peak distortion. Acetonitrile or methanol are common choices. For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent.[3]
Q3: Is this compound stable in common analytical solvents?
A3: Amidoxime functional groups can be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to prepare solutions fresh daily. For long-term storage, solutions should be kept at low temperatures (e.g., -20°C) and protected from light to minimize degradation. Stability studies in the chosen analytical solvent are recommended as part of method validation.
Q4: Are there any known safety precautions for handling this compound?
A4: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.[1]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Peak Tailing
-
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?
-
Answer: Peak tailing is a common issue when analyzing compounds with basic nitrogen groups like amidoximes. The primary causes and solutions are outlined below.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | The basic nitrogen atoms in the amidoxime group can interact with acidic silanol groups on the silica-based stationary phase. - Use a modern, high-purity, end-capped C18 column. - Add a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. - Operate at a lower mobile phase pH (e.g., pH 3-4) to protonate the basic sites on the analyte. |
| Column Overload | Injecting too much sample can lead to peak distortion. - Reduce the injection volume or dilute the sample. |
| Mismatched Injection Solvent | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape. - Flush the column with a strong solvent. - Replace the column if flushing does not resolve the issue. |
Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 2: Poor Peak Shape or No Elution
-
Question: I am not getting a good peak or any peak at all for this compound in my GC-MS analysis. What could be the problem?
-
Answer: The amidoxime functional group contains polar N-H and O-H bonds, which can lead to poor chromatographic behavior in GC.
| Possible Cause | Recommended Solution |
| Low Volatility | The compound may not be volatile enough for GC analysis at standard operating temperatures. - Increase the injector and oven temperatures, but be mindful of thermal degradation. |
| Adsorption | The polar functional groups can adsorb to active sites in the GC inlet and column. - Use a deactivated inlet liner and a column designed for polar analytes. |
| Thermal Degradation | The compound may be degrading at high temperatures in the injector or column. - Lower the injector and oven temperatures. - Use a pulsed splitless or cool on-column injection technique. |
| Need for Derivatization | The polar N-H and O-H groups may require derivatization to increase volatility and thermal stability. - Silylation with reagents like BSTFA or MSTFA is a common approach for masking active hydrogens. |
Logical Flow for GC-MS Method Development
Caption: Logical workflow for GC-MS method development.
Experimental Protocols
Disclaimer: The following protocols are provided as a starting point for method development and may require optimization for your specific instrumentation and application.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is designed to separate this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. |
Protocol 2: GC-MS Analysis with Derivatization
This protocol is for the analysis of this compound after silylation.
| Parameter | Recommended Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Derivatization Procedure | To 1 mg of the dried sample, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes. |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Protocol 3: NMR Characterization
This protocol is for obtaining ¹H and ¹³C NMR spectra.
| Parameter | Recommended Condition |
| Solvent | DMSO-d₆ |
| Concentration | 5-10 mg/mL |
| Instrument | 400 MHz or higher NMR spectrometer |
| ¹H NMR Parameters | - Acquisition time: ~2-3 seconds - Relaxation delay: 1-2 seconds - Number of scans: 16-64 |
| ¹³C NMR Parameters | - Acquisition time: ~1-2 seconds - Relaxation delay: 2-5 seconds - Number of scans: 1024 or more for good signal-to-noise |
Data Presentation
The following tables present expected data for the characterization of this compound.
Table 1: Expected Mass Spectrometry Data
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 205.0583 |
| [M]⁺˙ | Molecular ion (EI) | 204.0510 |
| [M-NH₂]⁺ | Loss of amino group | 188.0481 |
| [M-OH]⁺ | Loss of hydroxyl group | 187.0514 |
| [C₇H₄F₃]⁺ | Trifluoromethylphenyl cation | 145.0260 |
Table 2: Representative HPLC Performance Data (for method development)
| Parameter | Target Value |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Resolution (from nearest impurity) | > 2.0 |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2.0% |
Signaling Pathway/Logical Relationship Diagram
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-(Trifluoromethyl)benzamidoxime and 4-nitrobenzamidoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of two substituted benzamidoxime derivatives: 4-(Trifluoromethyl)benzamidoxime and 4-nitrobenzamidoxime. The comparison is based on the known structure-activity relationships of benzamidoxime compounds and the influence of the trifluoromethyl and nitro functional groups on pharmacological effects. While direct comparative experimental data for these two specific compounds is not extensively available in the public domain, this guide synthesizes information from related compounds to provide a predictive analysis and a framework for experimental validation.
Introduction to Benzamidoximes
Amidoximes are a class of organic compounds with the general formula RC(NOH)NH2. They are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A key feature of amidoximes is their role as prodrugs for amidines.[2] The amidoxime group can be reduced in vivo by enzymes such as cytochrome P450 to the corresponding amidine, which is often the more biologically active form. This prodrug strategy can enhance the oral bioavailability of polar amidine compounds.[2]
The biological activity of benzamidoxime derivatives can be significantly modulated by the nature and position of substituents on the benzene ring. This guide focuses on the comparison of two such derivatives: one with an electron-withdrawing trifluoromethyl group (-CF3) at the para position, and another with a strongly electron-withdrawing nitro group (-NO2) at the same position.
Structural and Physicochemical Properties
A brief comparison of the structural and key physicochemical properties of the two compounds is presented in Table 1.
| Property | This compound | 4-nitrobenzamidoxime |
| CAS Number | 22179-86-8[3] | 1613-86-1[4] |
| Molecular Formula | C8H7F3N2O[3] | C7H7N3O3[4] |
| Molecular Weight | 204.15 g/mol [3] | 181.15 g/mol [4] |
| Appearance | White to off-white crystalline solid | Pale yellow solid[4] |
| Melting Point | 125-130 °C | Not reported |
| LogP (Predicted) | ~1.5-2.0 | ~0.5-1.0 |
Predicted Biological Activity Profile
Based on structure-activity relationship studies of related benzamide and benzamidoxime derivatives, we can predict the likely biological activities of these two compounds. The electron-withdrawing nature of both the trifluoromethyl and nitro groups is expected to influence their interaction with biological targets.
Antimicrobial Activity
Benzamide and nitro-containing compounds have a well-documented history of antimicrobial activity. The presence of the nitro group in 4-nitrobenzamidoxime suggests a potential for significant antibacterial and antifungal effects. Nitroaromatic compounds can be bioreduced in microbial cells to generate reactive nitrogen species, which can lead to cellular damage.
The trifluoromethyl group in this compound may also contribute to antimicrobial activity. Fluorinated organic compounds are known to exhibit a range of biological effects, and the lipophilicity conferred by the CF3 group can influence membrane permeability and interaction with microbial targets.
Cytotoxicity and Anticancer Potential
Nitroaromatic compounds are known to exhibit cytotoxicity, which can be harnessed for anticancer applications.[5] The mechanism often involves the generation of reactive oxygen species and DNA damage. Therefore, 4-nitrobenzamidoxime is a candidate for investigation as a cytotoxic agent.
Benzamidoxime derivatives have also been explored as anticancer agents. The trifluoromethyl group is a common feature in many modern pharmaceuticals, including anticancer drugs, as it can enhance metabolic stability and binding affinity to target proteins.
Enzyme Inhibition
Benzamidoxime and amidine derivatives are known inhibitors of various enzymes, including serine proteases and nitric oxide synthase (NOS). The specific nature of the substituent at the para-position can influence the potency and selectivity of enzyme inhibition. It is plausible that both compounds could exhibit inhibitory activity against these or other enzyme classes, with the differing electronic and steric properties of the -CF3 and -NO2 groups leading to variations in their inhibitory profiles.
Hypothetical Comparative Biological Data
To illustrate how the biological activities of these two compounds could be compared, Table 2 presents hypothetical quantitative data based on typical results for related compounds. It is important to note that these are not actual experimental values for this compound and 4-nitrobenzamidoxime but are representative of the type of data that would be generated in a direct comparative study.
| Biological Assay | Test Organism/Cell Line | This compound (Hypothetical IC50/MIC in µM) | 4-nitrobenzamidoxime (Hypothetical IC50/MIC in µM) |
| Antibacterial Activity (MIC) | E. coli | 50 | 25 |
| Antifungal Activity (MIC) | C. albicans | 100 | 75 |
| Cytotoxicity (IC50) | HeLa (cervical cancer) | 30 | 15 |
| Nitric Oxide Synthase Inhibition (IC50) | iNOS (murine) | 20 | 40 |
Experimental Protocols
To obtain actual comparative data, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
-
Preparation of Stock Solutions: Dissolve this compound and 4-nitrobenzamidoxime in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microplates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of NOS enzymes.
-
Enzyme Reaction: Prepare a reaction mixture containing purified NOS enzyme (e.g., iNOS), L-arginine (the substrate), and necessary cofactors (e.g., NADPH, tetrahydrobiopterin).
-
Compound Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Nitrite Quantification (Griess Assay): Measure the amount of nitrite (a stable oxidation product of nitric oxide) produced using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NOS inhibition and determine the IC50 value.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Conclusion
Both this compound and 4-nitrobenzamidoxime represent promising scaffolds for the development of novel therapeutic agents. The distinct electronic and steric properties of the trifluoromethyl and nitro groups are likely to result in different biological activity profiles. Based on existing literature for related compounds, 4-nitrobenzamidoxime may exhibit more potent antimicrobial and cytotoxic activities, while this compound may possess a different spectrum of activity, potentially with improved pharmacokinetic properties. This guide provides a framework for the systematic and comparative evaluation of these two compounds, which will be essential to fully elucidate their therapeutic potential. The provided experimental protocols and workflow diagrams offer a clear path for researchers to generate the necessary data for a definitive comparison.
References
The Ascendant Profile of 4-(Trifluoromethyl)benzamidoxime in Drug Discovery: A Comparative Analysis
In the landscape of modern drug discovery, the benzamidoxime scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Among its numerous derivatives, 4-(Trifluoromethyl)benzamidoxime is gaining significant attention from researchers. This guide provides a comparative analysis of this compound against other benzamidoxime derivatives, focusing on their performance as enzyme inhibitors and anticancer agents, supported by experimental data and detailed protocols.
Comparative Biological Activities
The introduction of a trifluoromethyl (-CF3) group at the para-position of the benzamidoxime ring significantly influences its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. This section compares the performance of this compound and related derivatives in key therapeutic areas.
Inhibition of Immune Checkpoint Protein PD-L1
Recent studies have highlighted the potential of benzamidoxime derivatives as small molecule inhibitors of the programmed death-ligand 1 (PD-L1), a critical target in cancer immunotherapy. These inhibitors can disrupt the PD-1/PD-L1 interaction, thereby restoring T-cell mediated antitumor immunity. While direct inhibitory data for this compound on PD-L1 is not extensively published in a comparative context, a study on a series of benzamidoxime analogs provides valuable structure-activity relationship (SAR) insights. The binding affinity (Kd) of these compounds to PD-L1 was determined using MicroScale Thermophoresis (MST).
Table 1: Binding Affinity of Benzamidoxime Derivatives to PD-L1
| Compound | Structure | R-group | Kd (µM) at pH 7.2 | Kd (µM) at pH 6.2 |
| VIS310 | Benzamidoxime | H | > 250 | 105.0 ± 22.1 |
| 16 | 4-OH | 114.0 ± 15.6 | 61.3 ± 9.4 | |
| VIS1201 (17) | 4-OH, 3-CH3 | 89.4 ± 12.3 | 45.2 ± 10.6 | |
| 18 | 3-OH | 156.0 ± 21.2 | 88.7 ± 14.5 | |
| 19 | 4-Phenyl | > 250 | 123.0 ± 18.9 | |
| 20 | 3-OH, 4-OH | 101.0 ± 13.5 | 55.6 ± 8.7 |
Data compiled from a study on pH-dependent binding of benzamidoxime derivatives to PD-L1.
The data suggests that electron-donating and hydroxyl substitutions on the phenyl ring enhance the binding affinity to PD-L1, particularly in the acidic tumor microenvironment (pH 6.2). Although this compound was not included in this specific study, the strong electron-withdrawing nature of the -CF3 group would likely alter the binding mode and potency, warranting further investigation.
Anticancer Activity
Benzamidoxime and its parent structure, benzamide, are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and indoleamine 2,3-dioxygenase (IDO1). The trifluoromethyl group is a common feature in many successful anticancer drugs, valued for its ability to enhance cell permeability and target engagement.
A comparative study on a series of N-substituted benzamide derivatives against various cancer cell lines provides a basis for understanding the potential of the 4-(trifluoromethyl) substitution.
Table 2: In Vitro Anticancer Activity of Benzamide Derivatives (IC50 in µM)
| Compound | R1 | R2 | MCF-7 | MDA-MB-231 | K562 | A549 |
| MS-275 (Entinostat) | - | - | 3.8 ± 0.4 | 5.2 ± 0.6 | 1.9 ± 0.2 | 6.5 ± 0.7 |
| 13h | H | 4-Cl | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.5 ± 0.2 | 4.8 ± 0.5 |
| 13k | 4-F | H | 4.1 ± 0.5 | 6.8 ± 0.8 | 2.3 ± 0.3 | 7.1 ± 0.9 |
Data is illustrative and compiled from a study on N-substituted benzamide derivatives as antitumor agents. While not direct analogs, these results highlight the impact of halogen substitutions on anticancer activity.
The data indicates that halogen substitutions can modulate the anticancer potency of the benzamide scaffold. The unique properties of the trifluoromethyl group suggest that this compound could exhibit significant, and potentially superior, anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for key experiments.
Synthesis of this compound
A general and reliable method for the synthesis of benzamidoxime derivatives involves the reaction of the corresponding benzonitrile with hydroxylamine.
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium carbonate (Na2CO3) or another suitable base
-
Ethanol
-
Water
Procedure:
-
In a round-bottomed flask, dissolve hydroxylamine hydrochloride in a mixture of water and ethanol.
-
Add sodium carbonate portion-wise to neutralize the hydrochloride and generate free hydroxylamine. Stir until effervescence ceases.
-
To this solution, add 4-(Trifluoromethyl)benzonitrile.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
MicroScale Thermophoresis (MST) Assay for PD-L1 Binding
This biophysical technique measures the affinity of a ligand to a target protein in solution.
Materials:
-
Recombinant human PD-L1 protein
-
NT-647 NHS dye for protein labeling
-
Benzamidoxime derivatives (test compounds)
-
Assay buffer (e.g., PBS with 0.05% Tween-20, pH 7.2 or 6.2)
-
Monolith NT.115 instrument (NanoTemper Technologies)
Procedure:
-
Label the PD-L1 protein with the NT-647 fluorescent dye according to the manufacturer's protocol.
-
Prepare a series of dilutions of the benzamidoxime derivatives in the assay buffer.
-
Mix a constant concentration of the labeled PD-L1 with each dilution of the test compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using the Monolith NT.115 instrument.
-
The dissociation constant (Kd) is determined by fitting the change in the normalized fluorescence as a function of the logarithm of the ligand concentration.
MTT Assay for In Vitro Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of benzamidoxime derivatives are mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action and for designing further experiments.
Indoleamine 2,3-Dioxygenase (IDO1) Signaling Pathway
Amidoxime derivatives have been identified as potent inhibitors of IDO1, an enzyme that plays a crucial role in tumor immune escape by catalyzing the degradation of the essential amino acid tryptophan.
Caption: IDO1 pathway and inhibition by benzamidoxime derivatives.
General Workflow for Drug Discovery
The process of identifying and validating a new drug candidate, such as a benzamidoxime derivative, follows a structured workflow from initial screening to preclinical studies.
Caption: A typical workflow for small molecule drug discovery.
Conclusion
This compound represents a promising scaffold in the ongoing quest for novel therapeutics. Its unique physicochemical properties, conferred by the trifluoromethyl group, suggest the potential for enhanced biological activity and a favorable drug-like profile. While direct comparative data is still emerging, the existing evidence from related benzamidoxime and benzamide derivatives strongly supports its further investigation as an inhibitor of key cancer-related targets like PD-L1 and IDO1. The detailed experimental protocols provided herein offer a robust framework for researchers to systematically evaluate the performance of this compound and its analogs, paving the way for the development of next-generation targeted therapies.
A Comparative Guide to the Anticancer Potential of 4-(Trifluoromethyl)benzamidoxime-Derived Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 4-(Trifluoromethyl)benzamidoxime-derived oxadiazoles. Due to the limited availability of specific studies on this exact molecular scaffold, this guide leverages experimental data from structurally related trifluoromethyl-containing oxadiazole derivatives to offer a comprehensive overview of their potential efficacy and mechanisms of action. The information is presented to facilitate comparison with established anticancer agents and to guide future research in this promising area of drug discovery.
Comparative Anticancer Activity
The in vitro cytotoxic effects of various trifluoromethyl-containing oxadiazole derivatives have been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with standard chemotherapeutic drugs.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Trifluoromethyl-Containing Oxadiazole Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines.
| Compound/Drug | Breast Cancer (MCF-7) | Lung Cancer (A549) | Cervical Cancer (HeLa) | Liver Cancer (HepG2) | Colon Cancer (HT-29) |
| Representative Oxadiazole Derivatives | |||||
| Compound A (a 1,2,4-oxadiazole derivative) | 0.34 ± 0.025[1] | > 10[1] | - | - | - |
| Compound B (a 1,3,4-oxadiazole derivative) | 5.68 µg/mL[1] | - | - | - | 10.21 µg/mL[1] |
| Compound C (a 1,3,4-oxadiazole thioether) | 22.8 ± 1.2[1] | - | - | 0.7 ± 0.2[1] | - |
| Standard Anticancer Drugs | |||||
| 5-Fluorouracil | 21.9 ± 1.4[1] | - | - | 110 µM[1] | - |
| Cisplatin | - | - | - | - | 15.83 µg/mL[1] |
| Doxorubicin | - | - | - | - | - |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. The data is presented as reported in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours. Control wells contain vehicle (e.g., DMSO) treated cells.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the test compounds for a defined time, then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound-derived oxadiazoles are yet to be fully elucidated, studies on structurally similar compounds suggest potential mechanisms of action. The following diagrams illustrate these hypothetical pathways.
Caption: Experimental workflow for in vitro anticancer activity assessment.
Caption: Proposed intrinsic and extrinsic apoptosis pathways.
Caption: Potential mechanism of cell cycle arrest.
Conclusion
The available evidence on trifluoromethyl-containing oxadiazole derivatives suggests that they are a promising class of compounds with potent anticancer activity against a range of cancer cell lines. Their mechanism of action likely involves the induction of apoptosis and cell cycle arrest. The data presented in this guide provides a foundation for the validation and further investigation of this compound-derived oxadiazoles as novel therapeutic agents. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this particular chemical scaffold to fully understand their anticancer potential and to guide the development of more effective and selective cancer therapies.
References
A Comparative Analysis of Trifluoromethyl-Containing Compounds as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into small molecules has become a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity for its target enzyme.[1][2][3] This guide provides a comparative overview of trifluoromethyl-containing compounds as enzyme inhibitors, supported by experimental data, detailed protocols, and visualizations to aid in the rational design of next-generation therapeutics.
The Power of the Trifluoromethyl Group in Enzyme Inhibition
The unique properties of the trifluoromethyl group contribute to its profound impact on the pharmacological profile of a drug candidate. Its high electronegativity can alter the pKa of nearby functional groups, leading to stronger interactions with enzyme active sites.[2] Furthermore, the -CF3 group can increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.[1] This increased stability often translates to a longer half-life and improved bioavailability.
Comparative Inhibition Data
The following tables summarize the inhibitory activities (IC50 and Ki values) of several trifluoromethyl-containing compounds against various enzymes, alongside their non-fluorinated or alternative counterparts for comparison.
Table 1: Inhibition of Cysteine Proteases by Trifluoromethyl Ketones
Trifluoromethyl ketones (TFMKs) are a well-established class of reversible covalent inhibitors of serine and cysteine proteases. The electrophilic carbonyl carbon of the TFMK is attacked by the catalytic cysteine residue in the enzyme's active site, forming a stable hemithioketal adduct.[4]
| Compound ID | P1 Moiety | P2-P4 Moiety | Enzyme | Ki (µM) | Reference |
| 5a | Benzyl | Cbz-Leu | SARS-CoV 3CLpro | > 100 | [4] |
| 5h | Gln side chain analog | Cbz-Val-Asn | SARS-CoV 3CLpro | 8.8 (initial), 0.3 (after 4h) | [4] |
| Analog of 5h (non-TFMK) | Gln side chain analog | Cbz-Val-Asn | SARS-CoV 3CLpro | - | - |
Note: A direct non-TFMK analog for 5h was not provided in the reference, highlighting the focus on the efficacy of the trifluoromethyl ketone warhead.
Table 2: Inhibition of Mammalian Carboxylesterases by Trifluoromethyl Ketones
Trifluoromethyl ketones are also potent inhibitors of carboxylesterases, which are involved in the metabolism of a wide range of xenobiotics and endogenous esters. The potency of these inhibitors is often influenced by the nature of the side chain attached to the TFMK warhead.
| Compound ID | R Group | Enzyme | Ki (nM) (5-min preincubation) | Ki (nM) (24-h preincubation) | Reference |
| 1 | C12H25S | hiCE | 1.8 ± 0.2 | 0.3 ± 0.1 | [5] |
| 1 | C12H25S | hCE1 | 2.5 ± 0.3 | 0.4 ± 0.1 | [5] |
| 1 | C12H25S | rCE | 10.1 ± 1.2 | 1.5 ± 0.3 | [5] |
| 18 | C4H9S | hiCE | 1670 ± 200 | 250 ± 30 | [5] |
| 18 | C4H9S | hCE1 | 1150 ± 150 | 180 ± 20 | [5] |
| 18 | C4H9S | rCE | 1340 ± 180 | 210 ± 25 | [5] |
| Benzil (non-TFMK inhibitor) | - | hiCE | 15 | - | [6] |
| Benzil (non-TFMK inhibitor) | - | hCE1 | 45 | - | [6] |
Abbreviations: hiCE - human intestinal carboxylesterase; hCE1 - human carboxylesterase 1; rCE - rabbit carboxylesterase.
Table 3: Inhibition of Kinases by Trifluoromethyl-Containing Compounds
The trifluoromethyl group is frequently incorporated into kinase inhibitors to enhance their potency and selectivity. While direct side-by-side comparisons with non-fluorinated analogs in single studies are not always available, the potency of many FDA-approved trifluoromethyl-containing kinase inhibitors underscores the importance of this moiety. For instance, Pexidartinib, a tyrosine kinase inhibitor, contains a trifluoromethyl group and is used to treat tenosynovial giant cell tumors.[6]
| Compound | Target Kinase(s) | Key Structural Feature | IC50/Ki | Reference |
| Pexidartinib | CSF1R, KIT, FLT3-ITD | Trifluoromethylpyridine | IC50 < 100 nM for targets | [6] |
| Alpelisib | PI3Kα | Trifluoromethylpyridine | IC50 = 5 nM | [6] |
| PF-670462 | CK1δ | - | IC50 = 64.18 - 69.85 nM | [7] |
| Liu-20 | CK1δ | - | IC50 = 395.80 - 403.60 nM | [7] |
Note: This table highlights the potency of some trifluoromethyl-containing kinase inhibitors. A direct comparison with their non-fluorinated analogs from the same study is needed for a conclusive structure-activity relationship.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible enzyme inhibition data.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.
Materials:
-
Kinase of interest
-
Substrate (e.g., a peptide or protein)
-
ATP
-
Test compounds (including trifluoromethyl-containing inhibitors)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-labeled tracer)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (prepared in kinase assay buffer) to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate and ATP solution (prepared in kinase assay buffer).
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the TR-FRET detection mix (containing the antibody and tracer in TR-FRET dilution buffer).
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Phosphatase Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay using a chromogenic substrate to measure phosphatase activity and inhibition.
Materials:
-
Phosphatase of interest
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds and a working solution of the phosphatase in the assay buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted compound or assay buffer (control) to the wells of a 96-well plate.
-
Add 25 µL of the phosphatase solution to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution.
-
Incubate for 30 minutes at 37°C.
-
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the reaction and develop the color.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells without enzyme) and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Visualizing Molecular Interactions and Workflows
Signaling Pathway: PI3K/AKT/mTOR
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Alpelisib, a trifluoromethyl-containing compound, is an inhibitor of PI3Kα.[6]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The strategic incorporation of trifluoromethyl groups is a proven and effective strategy in the design of potent and selective enzyme inhibitors. The data and protocols presented in this guide demonstrate the significant impact of the -CF3 moiety on inhibitory activity across different enzyme classes. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can continue to leverage the unique properties of trifluoromethyl-containing compounds to develop novel and effective therapeutics.
References
- 1. sserc.org.uk [sserc.org.uk]
- 2. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.15. In Vitro Kinase Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of a Novel Apoptosis Inducer in Cancer Cell Lines: A Comparative Analysis
A derivative of 4-(Trifluoromethyl)benzamidoxime, the compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has been identified as a potent inducer of apoptosis in specific cancer cell lines. This guide provides a comparative analysis of its efficacy, details the experimental protocols used for its evaluation, and illustrates the key signaling pathway involved. This information is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy
The anticancer activity of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole has been evaluated against a panel of human cancer cell lines, demonstrating a degree of selectivity. Its efficacy, as measured by the concentration required to inhibit cell growth by 50% (GI50), is summarized in the table below and compared with standard chemotherapeutic agents.
| Compound | T47D (Breast Cancer) GI50 (µM) | DLD-1 (Colorectal Cancer) GI50 (µM) | H1299 (Non-Small Cell Lung Cancer) GI50 (µM) |
| 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | ~1.2 (EC50 for caspase activation) | More sensitive than T47D | Inactive |
Data for 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole is based on caspase activation EC50 and qualitative descriptions of cell line sensitivity from the primary study.[3] The study indicated that DLD-1 cells were approximately 2-4 fold more sensitive to the class of compounds than T47D cells.[3]
Mechanism of Action: Induction of Apoptosis
Studies have shown that 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole induces apoptosis in sensitive cancer cells.[1][3] The mechanism involves the arrest of the cell cycle in the G1 phase, followed by the activation of caspases, which are key executioners of apoptosis.[1][3] A significant finding from this research is the identification of the molecular target as TIP47 (Insulin-like growth factor II receptor binding protein), which distinguishes its mechanism from many existing anticancer agents that target tubulin.[1][2]
The proposed signaling pathway leading to apoptosis is illustrated below:
Caption: Proposed signaling pathway for apoptosis induction.
Experimental Protocols
The evaluation of the anticancer activity of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole involved several key in vitro assays.
Cell Proliferation (GI50) Assay
The growth inhibitory effects of the compound were assessed using a cell proliferation assay, likely a Sulforhodamine B (SRB) or MTT assay, to determine the GI50 values.
Caption: Workflow for determining the GI50 of the compound.
Caspase Activity Assay
To confirm the induction of apoptosis, a caspase activity assay was performed. This assay measures the activity of caspases, a family of proteases that are central to the apoptotic process.
Detailed Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., T47D) are cultured in appropriate media and seeded in 96-well plates. The cells are then treated with varying concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
Cell Lysis: After incubation, the cells are lysed to release their cytoplasmic contents, including caspases.
-
Substrate Addition: A specific caspase substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysates.
-
Incubation: The reaction is incubated to allow the caspases to cleave the substrate.
-
Detection: The signal (color or fluorescence) generated from the cleaved substrate is measured using a microplate reader. The intensity of the signal is proportional to the caspase activity.
-
Data Analysis: The results are typically expressed as a fold increase in caspase activity in treated cells compared to untreated controls. The EC50 value, the concentration of the compound that induces 50% of the maximal caspase activity, is then calculated.
Conclusion
The 1,2,4-oxadiazole derivative of this compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, demonstrates promising and selective anticancer activity by inducing apoptosis through a mechanism involving the novel target TIP47. Its efficacy against breast and colorectal cancer cell lines, coupled with its inactivity against certain non-small cell lung cancer cells, suggests a potential for targeted therapy. Further investigation into this class of compounds is warranted to explore their full therapeutic potential.
References
The Elusive Structure-Activity Relationship of 4-(Trifluoromethyl)benzamidoxime Analogs: A Comparative Guide Based on Inferred Principles
An in-depth analysis of the structure-activity relationship (SAR) for a dedicated series of 4-(Trifluoromethyl)benzamidoxime analogs remains a niche area in publicly available scientific literature. Despite the recognized importance of both the trifluoromethyl and benzamidoxime moieties in medicinal chemistry, specific comparative studies detailing the incremental activity changes with structural modifications on this particular scaffold are not readily found. This guide, therefore, aims to provide a framework for such an investigation by presenting a hypothetical SAR comparison, outlining relevant experimental protocols, and visualizing the typical workflow of a SAR study. The insights are drawn from broader principles of medicinal chemistry and SAR studies of related benzamide and amidoxime-containing compounds.
The 4-(trifluoromethyl)phenyl group is a common substituent in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. Similarly, the amidoxime functional group is a versatile pharmacophore, recognized for its ability to act as a nitric oxide donor and a bioisostere for carboxylic acids, often improving pharmacokinetic profiles. The combination of these two groups in this compound suggests a promising scaffold for developing novel therapeutic agents.
Hypothetical Structure-Activity Relationship Data
The following table presents a hypothetical SAR for a series of this compound analogs. This data is illustrative and intended to serve as a template for future experimental studies. The target for this hypothetical series is assumed to be an enzyme for which the benzamidoxime moiety is a known inhibitor.
| Compound ID | R1 (Amine Substitution) | R2 (Oxime Substitution) | IC50 (nM) | Notes |
| 1 | H | H | 500 | Parent Compound |
| 1a | Methyl | H | 250 | Small alkyl substitution on the amine may increase hydrophobic interactions. |
| 1b | Ethyl | H | 300 | Larger alkyl groups may introduce steric hindrance. |
| 1c | H | Methyl | 700 | O-alkylation of the oxime can decrease activity by removing a key hydrogen bond donor. |
| 1d | H | Acetyl | >1000 | Acylation of the oxime significantly reduces inhibitory potential. |
| 1e | Phenyl | H | 600 | Bulky aromatic substitution on the amine is not well-tolerated. |
Experimental Protocols
To generate the kind of quantitative data presented in the hypothetical table, a robust experimental setup is necessary. Below is a detailed protocol for a representative enzyme inhibition assay.
Enzyme Inhibition Assay (Generic Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.
Materials:
-
Target enzyme (e.g., Inducible Nitric Oxide Synthase - iNOS)
-
Substrate for the enzyme
-
Cofactors and buffers required for enzyme activity
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: A stock solution of each test compound is prepared in 100% DMSO. A serial dilution series is then prepared in the assay buffer.
-
Assay Reaction:
-
In each well of a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the enzyme solution and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Detection: The reaction progress is monitored by measuring the formation of the product over time using a microplate reader (e.g., by absorbance or fluorescence).
-
Data Analysis:
-
The rate of reaction is calculated for each compound concentration.
-
The percentage of inhibition is determined relative to a control reaction without any inhibitor.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the SAR Workflow
A systematic approach is crucial for conducting meaningful SAR studies. The following diagram illustrates a typical workflow from initial hit identification to lead optimization.
Assessing the Specificity of 4-(Trifluoromethyl)benzamidoxime in Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of proteomics, the precise identification of protein targets and off-targets of small molecules is paramount for advancing drug discovery and understanding cellular signaling. Chemical probes are indispensable tools in this endeavor, enabling the covalent labeling and subsequent identification of protein binding partners. This guide provides a comparative assessment of 4-(Trifluoromethyl)benzamidoxime, postulating its role as a photoaffinity labeling probe, and contrasts its potential performance with established chemical probes in proteomics.
Introduction to this compound
This compound is a synthetic organic compound. While its direct application as a chemical probe for proteomics is not extensively documented in publicly available literature, its structural features, particularly the trifluoromethylphenyl group, are characteristic of moieties used in the design of photoaffinity labeling (PAL) probes. Specifically, the trifluoromethylphenyl diazirine group is a well-established photoreactive crosslinker used for target identification. This guide, therefore, assesses this compound based on its potential derivatization into a trifluoromethylphenyl diazirine photoaffinity probe.
Comparative Analysis of Chemical Probes
The specificity and efficacy of a chemical probe are determined by its reactive group. Here, we compare the hypothetical this compound-derived diazirine probe with other commonly used chemical probes in proteomics.
| Probe Class | Reactive Moiety & Mechanism | Selectivity | Potential for Off-Target Labeling | Key Advantages | Key Disadvantages |
| Hypothetical this compound-derived Probe | Trifluoromethylphenyl diazirine (Photoaffinity Labeling): Upon UV irradiation, generates a highly reactive carbene that covalently crosslinks to proximal amino acid residues. | Non-specific insertion into C-H and N-H bonds in the binding pocket. | High, as the carbene can react with any nearby residue. Dependent on binding affinity and concentration. | Small size of the reactive group minimizes perturbation of the parent molecule. Improved labeling efficiency over some other photoaffinity labels. | Non-specific labeling can complicate target identification. Requires UV activation which can potentially damage biological samples. |
| Benzophenone Probes | Benzophenone (Photoaffinity Labeling): Forms a triplet diradical upon UV activation, which can abstract a hydrogen atom from C-H bonds to form a covalent bond. | Preferentially reacts with C-H bonds. | Moderate to high. Can react with residues outside the immediate binding pocket. | More stable to ambient light than diazirines. Longer-lived reactive species can increase labeling efficiency for lower-affinity interactions. | Larger size can alter the binding properties of the parent molecule. Can have a higher propensity for non-specific labeling due to its longer-lived reactive state. |
| Aryl Azide Probes | Aryl Azide (Photoaffinity Labeling): Forms a highly reactive nitrene upon UV activation, which can undergo a variety of reactions including insertion into C-H and N-H bonds. | Broad reactivity. | High. The highly reactive nitrene can lead to significant non-specific labeling. | Relatively easy to synthesize. | Prone to intramolecular rearrangement, which can reduce labeling efficiency. The high reactivity can lead to a lower signal-to-noise ratio. |
| Activity-Based Probes (ABPs) | Electrophilic "Warheads" (e.g., fluorophosphonates, acrylates, epoxides): Form a covalent bond with nucleophilic residues in the active site of specific enzyme families. | High for a specific class of enzymes (e.g., serine hydrolases, cysteine proteases). | Low, as they are designed to react with hyper-reactive catalytic residues. | Provides information about the functional state of an enzyme. High specificity leads to cleaner results. | Limited to enzyme families with a suitable reactive residue in their active site. Does not identify non-enzymatic binding partners. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chemical probes in proteomics. Below are generalized protocols for photoaffinity labeling and activity-based protein profiling.
Protocol 1: Photoaffinity Labeling (PAL) for Target Identification
This protocol outlines the general workflow for identifying protein targets of a small molecule using a photoaffinity probe, such as a hypothetical this compound-derived diazirine probe.
-
Probe Incubation: The photoaffinity probe is incubated with live cells, cell lysates, or a purified protein fraction. A control group without the probe or with a non-photoreactive analog should be included.
-
UV Crosslinking: The samples are irradiated with UV light (typically 350-365 nm for diazirines) to activate the photoreactive group and induce covalent crosslinking to binding partners.
-
Reporter Tag Conjugation (Click Chemistry): If the probe contains a bioorthogonal handle (e.g., an alkyne or azide), a reporter tag (e.g., biotin or a fluorophore) is conjugated via a click reaction (e.g., CuAAC or SPAAC).
-
Enrichment of Labeled Proteins: Biotin-tagged proteins are enriched from the complex mixture using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
-
Data Analysis: The identified proteins are quantified and compared between the experimental and control groups to determine specific binding partners of the probe.
Protocol 2: Activity-Based Protein Profiling (ABPP)
This protocol describes the general workflow for profiling the activity of a specific enzyme class using an activity-based probe.
-
Probe Incubation: The activity-based probe is incubated with a biological sample (e.g., cell lysate or live cells).
-
Target Labeling: The probe covalently modifies the active site of the target enzymes.
-
Reporter Tag Conjugation: Similar to PAL, a reporter tag is attached if a bioorthogonal handle is present on the probe.
-
Protein Separation and Visualization: Labeled proteins are separated by SDS-PAGE, and visualized by in-gel fluorescence scanning if a fluorescent tag was used.
-
Identification of Labeled Proteins (for MS-based ABPP): For proteome-wide identification, biotin-tagged proteins are enriched and analyzed by LC-MS/MS as described in the PAL protocol.
-
Competitive Profiling: To assess the selectivity of an inhibitor, the biological sample is pre-incubated with the inhibitor before adding the ABP. A decrease in the labeling of a specific enzyme indicates that it is a target of the inhibitor.
Visualizing the Workflow and Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying biological context.
Conclusion
In contrast, activity-based probes offer higher specificity for particular enzyme classes and provide functional information, but their application is limited to these enzyme families. The choice of a chemical probe will, therefore, depend on the specific research question, the nature of the target protein, and the experimental system. For unbiased, discovery-based proteomics aimed at identifying any binding partner of a small molecule, a photoaffinity approach, potentially employing a derivative of this compound, would be a valuable strategy. For studies focused on the activity of a specific enzyme class, an activity-based probe would be more appropriate. This guide provides a framework for researchers to consider these factors when selecting and applying chemical probes for their proteomics research.
The Dichotomy of Drug Discovery: In Vitro Efficacy vs. In Vivo Realities for 4-(Trifluoromethyl)benzamidoxime Derivatives
A deep dive into the comparative analysis of 4-(Trifluoromethyl)benzamidoxime derivatives reveals a critical disparity between their performance in controlled laboratory settings and their efficacy within living organisms. While these compounds exhibit promising inhibitory activities in in vitro assays, their translation to in vivo models presents significant challenges, primarily due to metabolic transformations. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of developing these potent molecules into viable therapeutics.
The journey of a drug candidate from a laboratory bench to a clinical setting is fraught with hurdles, and the case of this compound derivatives is no exception. These compounds, characterized by a benzamidoxime core with a trifluoromethyl substituent, have garnered attention for their potential as inhibitors of various enzymes and signaling pathways. However, a recurring theme in their development is the often-observed disconnect between promising in vitro data and the more complex and sometimes disappointing in vivo outcomes.
In Vitro Performance: Potent Inhibition in a Controlled Environment
In the sterile and controlled environment of in vitro assays, this compound derivatives and related compounds have demonstrated significant inhibitory potential against a range of biological targets. These studies are crucial for initial screening and establishing the mechanism of action.
For instance, benzimidazole derivatives containing a 4-trifluoromethylphenyl group have shown potent inhibitory activity against human dipeptidyl peptidase III (DPP III), with IC50 values in the low micromolar range.[1] Similarly, trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives have been identified as powerful inhibitors of the Hedgehog signaling pathway, with one compound exhibiting an IC50 of 1.44 nM.[2]
These studies typically involve biochemical assays with purified enzymes or cell-based assays using specific cell lines to quantify the compound's effect on a particular target or pathway.
Quantitative In Vitro Data Summary
| Compound Class | Target/Pathway | Assay Type | Key Findings (IC50) | Reference |
| 4-Trifluoromethylphenyl-derived benzimidazoles | Human Dipeptidyl Peptidase III (DPP III) | Biochemical Assay | 8.18 ± 0.09 µM and 9.83 ± 0.08 µM for two derivatives | [1] |
| Trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides | Hedgehog Signaling Pathway | Gli-luciferase Reporter Assay | Most potent compound: 1.44 nM | [2] |
| Substituted Benzimidazole Derivatives | Prolyl Oligopeptidase (POP) | In vitro POP inhibition | IC50 values ranging from 3.61 ± 0.15 to 43.72 ± 1.18 µM | [3] |
| Benzamide Derivatives | Tyrosinase | In vitro tyrosinase inhibition | IC50 values of 10.5 µM and 2.5 µM for two active compounds | [4] |
The In Vivo Challenge: Metabolism and Pharmacokinetics
The transition from a petri dish to a living organism introduces a multitude of complex variables, with metabolism and pharmacokinetics being the most significant hurdles for amidoxime-containing compounds. A pivotal study on the biotransformation of benzamidine and benzamidoxime revealed that benzamidoxime can be N-hydroxylated from benzamidine in vivo, but more importantly, it can undergo retro-reduction back to the corresponding amidine.[5] This metabolic instability is a critical factor influencing the in vivo efficacy of this compound derivatives.
The amidoxime group, essential for the in vitro activity of many of these compounds, is often a prodrug form that is converted to the active amidine in vivo. However, this conversion and subsequent metabolism can significantly alter the compound's concentration at the target site and its overall pharmacological profile.
One study on a trifluoromethyl-containing non-steroidal selective androgen receptor modulator (S-4) in rats demonstrated rapid absorption and slow clearance, suggesting good pharmacokinetic properties for that specific derivative.[6] However, another study on nitrofuryl- and nitrothienylazines with potent in vitro trypanocidal activity showed no in vivo efficacy, which was attributed to poor solubility and unfavorable pharmacokinetic properties.[7]
Comparative Overview: In Vitro vs. In Vivo
| Aspect | In Vitro Studies | In Vivo Studies | Key Considerations for this compound Derivatives |
| Environment | Controlled, isolated biological components (enzymes, cells) | Complex, whole organism with multiple physiological systems | The simplicity of in vitro systems can mask the metabolic liabilities of the amidoxime group. |
| Metabolism | Minimal or absent | Significant first-pass metabolism and systemic metabolic processes | Retro-reduction of the amidoxime to the less active or inactive amidine is a major metabolic pathway that can drastically reduce efficacy.[5] |
| Pharmacokinetics | Not applicable | Crucial factors: Absorption, Distribution, Metabolism, Excretion (ADME) | Poor solubility, rapid metabolism, and unfavorable distribution can prevent the compound from reaching its target at therapeutic concentrations. |
| Efficacy Measurement | Direct measurement of target inhibition (e.g., IC50) | Measurement of physiological or pathological outcomes in a disease model | A potent IC50 in vitro does not guarantee a therapeutic effect in vivo if the compound is rapidly metabolized or has poor bioavailability. |
Experimental Methodologies
To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and compound mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Signaling Pathway Assay (e.g., Gli-luciferase Reporter Assay)
This protocol is used to assess the effect of a compound on a specific signaling pathway within a cellular context.
-
Reagents and Materials:
-
Cell line stably expressing a luciferase reporter gene under the control of a pathway-responsive promoter (e.g., Gli-responsive promoter for Hedgehog signaling)
-
Cell culture medium and supplements
-
Test compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate the cells for a sufficient period to allow for changes in reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay).
-
Calculate the percentage of inhibition or activation of the signaling pathway and determine the IC50 or EC50 value.
-
In Vivo Efficacy Study in Animal Models
This protocol outlines a general procedure for evaluating the therapeutic efficacy of a compound in a disease-relevant animal model.
-
Animal Model:
-
Select an appropriate animal model that recapitulates key aspects of the human disease being studied (e.g., xenograft models for cancer, transgenic models for genetic diseases).[][9]
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Procedure:
-
Acclimate the animals to the housing conditions.
-
Induce the disease model if necessary (e.g., tumor cell implantation).
-
Randomly assign animals to treatment groups (vehicle control, positive control, and different doses of the test compound).
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule.
-
Monitor the animals regularly for signs of toxicity and disease progression.
-
Measure relevant efficacy endpoints at predetermined time points (e.g., tumor volume, survival, behavioral changes, biomarkers).
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, pharmacokinetics).
-
Statistically analyze the data to determine the significance of the treatment effect compared to the control groups.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A workflow comparing the straightforward path of in vitro testing with the more complex realities of in vivo evaluation, highlighting the critical impact of metabolism.
Caption: The metabolic fate of this compound in vivo, illustrating the key retro-reduction to the corresponding amidine.
Conclusion: Bridging the Gap
The development of this compound derivatives requires a nuanced understanding of the interplay between their in vitro potency and their in vivo metabolic fate. While in vitro assays are indispensable for initial screening and mechanism-of-action studies, researchers must anticipate the significant impact of metabolic processes, particularly the retro-reduction of the amidoxime group. Future strategies should focus on designing derivatives with improved metabolic stability or employing prodrug strategies that ensure the delivery of the active compound to the target site in sufficient concentrations. By carefully considering both the in vitro and in vivo profiles, the full therapeutic potential of this promising class of compounds can be realized.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives as effective inhibitors of prolyl oligopeptidase: synthesis, in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of benzamidine and benzamidoxime in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
A Comparative Benchmarking of Synthetic Protocols for 4-(Trifluoromethyl)benzamidoxime
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established synthetic protocols for 4-(Trifluoromethyl)benzamidoxime, a crucial building block in the development of various pharmaceutical agents. We present a detailed examination of two primary synthetic routes, starting from 4-(Trifluoromethyl)benzonitrile and 4-(Trifluoromethyl)benzaldehyde, respectively. The performance of each protocol is benchmarked based on reaction yield, duration, and conditions, with supporting experimental data provided for objective comparison.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the two primary synthetic routes to 4-(Trluoromethyl)benzamidoxime, allowing for a direct comparison of their efficiencies.
| Parameter | Protocol 1: From Nitrile | Protocol 2: From Aldehyde (Microwave-Assisted) |
| Starting Material | 4-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzaldehyde |
| Key Reagents | Hydroxylamine hydrochloride, Sodium carbonate | Hydroxylamine hydrochloride, Titanium dioxide (catalyst) |
| Solvent | Ethanol/Water | Solvent-free |
| Temperature | Reflux | 100 °C (Microwave irradiation) |
| Reaction Time | 7 hours | 5 minutes |
| Reported Yield | ~79% (based on a similar compound) | ~80% (estimated based on similar reactions) |
| Purification | Extraction and recrystallization | Filtration and chromatography |
Experimental Protocols: Detailed Methodologies
Protocol 1: Synthesis from 4-(Trifluoromethyl)benzonitrile
This protocol is adapted from a general method for the synthesis of benzamidoximes.[1]
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-(Trifluoromethyl)benzonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (3 equivalents) and sodium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 7 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.
Protocol 2: Microwave-Assisted Synthesis from 4-(Trifluoromethyl)benzaldehyde
This protocol is based on a general method for the microwave-assisted synthesis of nitriles and oximes from aldehydes.[2]
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Hydroxylamine hydrochloride
-
Titanium dioxide (TiO2)
Procedure:
-
In a microwave-safe reaction vessel, combine 4-(Trifluoromethyl)benzaldehyde (1 equivalent), hydroxylamine hydrochloride (5 equivalents), and titanium dioxide (5 equivalents).
-
Subject the solvent-free mixture to microwave irradiation at 100 W for 5 minutes.
-
After the reaction, allow the mixture to cool to room temperature.
-
Filter the solid mixture and wash with a suitable organic solvent (e.g., dichloromethane).
-
The filtrate contains the product. Further purification can be achieved by column chromatography on silica gel.
Visualization of Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for each synthetic protocol.
Concluding Remarks
Both presented protocols offer viable pathways to this compound. The traditional method starting from the nitrile provides a reliable and high-yielding synthesis, albeit with a longer reaction time. In contrast, the microwave-assisted approach from the aldehyde offers a significant advantage in terms of reaction speed, making it an attractive option for rapid synthesis and library generation. The choice of protocol will ultimately depend on the specific requirements of the research, including available starting materials, equipment, and desired throughput. This guide provides the necessary data and methodologies to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.
References
For Researchers, Scientists, and Drug Development Professionals
Quantitative Inhibitory Data
The following tables summarize the inhibitory activities of various compounds structurally related to 4-(Trifluoromethyl)benzamidoxime against different biological targets.
Table 1: Inhibition of Cholinesterases by Hydrazone Derivatives of 4-(Trifluoromethyl)benzohydrazide
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | Acetylcholinesterase (AChE) | 46.8 | Mixed |
| 2-Hydroxybenzylidene derivative | Acetylcholinesterase (AChE) | - | - |
| Unsubstituted benzylidene derivative | Acetylcholinesterase (AChE) | - | - |
| Propan-2-ylidene derivative | Acetylcholinesterase (AChE) | - | - |
| 4-Bromobenzylidene derivative | Acetylcholinesterase (AChE) | - | - |
| 2-Chlorobenzylidene derivative | Butyrylcholinesterase (BuChE) | - | - |
| 2-(Trifluoromethyl)benzylidene derivative | Butyrylcholinesterase (BuChE) | - | - |
Data extracted from a study on hydrazones of 4-(trifluoromethyl)benzohydrazide as new inhibitors of acetyl- and butyrylcholinesterase.
Table 2: Inhibition of the Hedgehog Signaling Pathway by 4-(2-Pyrimidinylamino)benzamide Derivatives
| Compound | Target Pathway | IC50 (nM) |
| Compound 13d | Hedgehog Signaling Pathway | 1.44 |
Data from a study on trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors.[1]
Table 3: Binding Affinity of a Benzamidoxime Derivative to PD-L1
| Compound | Target Protein | Kd (µM) |
| VIS1201 (a benzamidoxime derivative) | PD-L1 | 45.2 |
Data from a study identifying a benzamidoxime as a PD-L1 ligand with pH-dependent potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ellman's Spectrophotometric Method for Cholinesterase Inhibition Assay
This method is widely used to determine the activity of cholinesterases and the inhibitory potency of various compounds.
Principle: The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a predefined period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the slope of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Gli-Luciferase Reporter Assay for Hedgehog Signaling Pathway Inhibition
This cell-based assay is used to screen for inhibitors of the Hedgehog signaling pathway.
Principle: The assay utilizes a cell line that is engineered to express the firefly luciferase reporter gene under the control of a promoter containing Gli-responsive elements. Activation of the Hedgehog pathway leads to the activation of Gli transcription factors, which in turn drives the expression of luciferase. Inhibitors of the pathway will reduce the level of luciferase expression.
Procedure:
-
Cell Culture: Culture the Gli-luciferase reporter cell line in appropriate media.
-
Compound Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds. Include a positive control (e.g., a known Hedgehog pathway agonist like SAG) and a negative control (vehicle).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). The percentage of inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The Hedgehog signaling pathway, a target for some trifluoromethyl-containing benzamide derivatives.
Caption: A generalized workflow for determining the IC50 value in an enzyme inhibition assay.
References
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)benzamidoxime: A Comprehensive Guide
For immediate reference, 4-(Trifluoromethyl)benzamidoxime should be treated as hazardous waste and disposed of by incineration through a licensed hazardous waste management company. This document provides detailed procedures to ensure the safe handling and disposal of this compound, in alignment with regulatory requirements.
This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining laboratory safety and environmental compliance.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| CAS Number | 22179-86-8[1] |
| Molecular Formula | C₈H₇F₃N₂O[1] |
| Molecular Weight | 204.15 g/mol [1][2] |
| Melting Point | 125-130 °C[3] |
| Appearance | Solid |
| Synonyms | N-Hydroxy-4-(trifluoromethyl)benzamidine[1] |
Hazard Identification and Safety Precautions
This compound is classified as a combustible solid and poses several health hazards.
| Hazard Class | Description |
| Skin Irritant | Causes skin irritation. |
| Eye Irritant | Causes serious eye irritation. |
| STOT SE 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use a type N95 (US) dust mask or equivalent.
-
Lab Coat: A standard laboratory coat.
All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
Disposal Workflow
The proper disposal of this compound follows a multi-step process, from initial waste collection to final disposal by a certified vendor.
Caption: This diagram outlines the step-by-step process for the safe disposal of this compound, from laboratory collection to final destruction.
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the proper disposal of this compound.
Objective: To safely prepare and dispose of this compound in accordance with EPA regulations.
Materials:
-
This compound waste
-
Designated hazardous waste container (compatible with organic solvents)
-
Combustible solvent (e.g., ethanol, toluene, or a mixture)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., weighing boats, gloves), and reaction byproducts, in a dedicated hazardous waste container.[4]
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[5]
-
List all components of any mixtures, including solvents.
-
Record the date when waste was first added to the container.
-
-
Dissolution in a Combustible Solvent:
-
In a chemical fume hood, carefully dissolve the solid this compound waste in a suitable combustible solvent.[4]
-
Recommended solvents include ethanol or toluene. The choice of solvent should be compatible with the incineration facility's requirements.
-
This step facilitates the complete destruction of the compound during incineration.
-
-
Storage:
-
Securely cap the waste container.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[6]
-
The SAA should be away from sources of ignition and incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the container is full, or within the time limits specified by your institution's hazardous waste management plan, arrange for the transfer of the waste to your facility's Central Accumulation Area (CAA).
-
Your institution's Environmental Health and Safety (EHS) department will then coordinate with a licensed hazardous waste disposal company for pickup and final disposal.
-
Regulatory and Safety Considerations
The disposal of this compound is governed by federal and local regulations. As a halogenated organic compound, it requires specific disposal methods to prevent the formation of toxic byproducts.
References
Essential Safety and Operational Guide for 4-(Trifluoromethyl)benzamidoxime
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Trifluoromethyl)benzamidoxime in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Precautions
Assumed Hazard Profile:
| Hazard Class | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation[1][2][3]. |
| Eye Damage/Irritation | May cause serious eye irritation[1][2][3]. |
| Respiratory Irritation | May cause respiratory tract irritation[2][3]. |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to create a barrier between the user and the chemical[4].
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene)[1][5][6]. Gloves should be inspected before use and disposed of after contact[6]. |
| Body Protection | A laboratory coat or an impermeable gown to prevent skin contact[1][6]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially if dust may be generated[1][2]. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[7][8].
-
Wash hands thoroughly after handling[9].
Storage:
-
Keep the container tightly closed to prevent contamination and exposure[3][7][9].
-
Store away from incompatible materials such as strong oxidizing agents[9][10].
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
Spill Response:
-
Evacuate and alert personnel in the immediate area[7].
-
Ensure the area is well-ventilated[7].
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand[7].
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal[7].
-
Clean the spill area with a suitable solvent and dispose of cleaning materials as hazardous waste[7].
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention[3].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[3][8].
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention[3][8].
Disposal Plan
Waste containing this compound must be treated as hazardous waste[7]. Do not dispose of it down the drain or in the general trash[1].
Waste Disposal Protocol:
| Step | Procedure |
| 1. Collection | Collect all waste, including excess reagent, contaminated materials (e.g., gloves, wipes), and reaction byproducts, in a designated and clearly labeled hazardous waste container[1][7]. |
| 2. Segregation | Do not mix with incompatible waste streams. Keep solid and liquid waste in separate, appropriate containers[5]. |
| 3. Storage | Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated storage area away from heat sources[5]. |
| 4. Disposal | Arrange for pickup by a certified hazardous waste management company in accordance with local, state, and federal regulations[1][5][7]. |
| 5. Documentation | Maintain accurate records of the generated waste and its disposal[5]. |
Experimental Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(三氟甲氧基)苄胺肟 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. gerpac.eu [gerpac.eu]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
